molecular formula C11H15NO3 B3204622 2-Tert-butyl-6-methyl-4-nitrophenol CAS No. 10396-84-6

2-Tert-butyl-6-methyl-4-nitrophenol

Cat. No.: B3204622
CAS No.: 10396-84-6
M. Wt: 209.24 g/mol
InChI Key: NRKMKBXQEOBAKP-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-methyl-4-nitrophenol, with the CAS registry number 70444-48-3 , is a nitrophenol derivative with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This chemical is provided for research and development purposes only. Researchers can investigate this compound as a potential building block in organic synthesis, particularly for creating novel phenolic antioxidants or other specialty chemicals. The presence of both a nitro group and a sterically hindered tert-butyl group on the phenolic ring suggests potential for interesting electronic and steric properties, which may be studied in various chemical and material science applications. As with all chemicals of this nature, proper safety protocols must be followed. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-6-methyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(12(14)15)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMKBXQEOBAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257987
Record name 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10396-84-6
Record name 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10396-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the chemical structure of 2-tert-butyl-6-methyl-4-nitrophenol, a substituted phenol derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed structural information, physicochemical properties, and a generalized protocol for structural elucidation.

Core Molecular Structure

This compound is an aromatic organic compound. Its structure is based on a central phenol ring, which is a benzene ring substituted with a hydroxyl (-OH) group. This core is further functionalized with three distinct substituent groups at specific positions on the ring:

  • A tert-butyl group [-C(CH₃)₃] at position 2.

  • A methyl group [-CH₃] at position 6.

  • A nitro group [-NO₂] at position 4.

The numbering of the carbon atoms on the phenol ring begins at the carbon atom bonded to the hydroxyl group (C1) and proceeds around the ring. The bulky tert-butyl group at the C2 position and the methyl group at the C6 position provide significant steric hindrance around the hydroxyl group.

Physicochemical and Identification Data

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
Monoisotopic Mass 209.1052 Da[1]
IUPAC Name 2-(tert-butyl)-4-methyl-6-nitrophenol
CAS Number 70444-48-3
Canonical SMILES CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C(C)(C)C[1]
InChI Key NLRFBTUMGBHDRH-UHFFFAOYSA-N[1]

Structural Visualization

The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the spatial arrangement of the substituent groups on the central phenol ring.

2D structure of this compound.

Experimental Protocols for Structural Elucidation

While specific experimental data for the synthesis and characterization of this compound is not detailed in the provided search results, a standard analytical workflow would be employed for its structural confirmation. The following represents a generalized but detailed methodology.

Objective: To confirm the molecular structure and purity of synthesized this compound.

A. Mass Spectrometry (MS)

  • Protocol: A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed via Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Outcome: The mass spectrum should show a prominent molecular ion peak [M-H]⁻ at an m/z (mass-to-charge ratio) corresponding to approximately 208.10, or an [M+H]⁺ peak at approximately 210.11, confirming the molecular weight.[1] High-resolution mass spectrometry would further confirm the elemental composition (C₁₁H₁₅NO₃).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Protocol: A ~5-10 mg sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is acquired on a 400 MHz or higher spectrometer.

  • Expected Outcome:

    • A singlet integrating to 9 protons for the tert-butyl group.

    • A singlet integrating to 3 protons for the methyl group.

    • Two distinct signals in the aromatic region, each integrating to 1 proton, corresponding to the two protons on the benzene ring.

    • A broad singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which may vary with concentration and solvent.

  • ¹³C NMR Protocol: A more concentrated sample (~20-50 mg) is used. A proton-decoupled ¹³C spectrum is acquired.

  • Expected Outcome: The spectrum should reveal 11 distinct carbon signals: four for the tert-butyl group, one for the methyl group, and six for the aromatic ring (four substituted and two unsubstituted carbons).

C. Infrared (IR) Spectroscopy

  • Protocol: The sample is analyzed as a KBr pellet or a thin film on a salt plate using an FTIR spectrometer.

  • Expected Outcome:

    • A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenol group.

    • Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, confirming the presence of the nitro (-NO₂) group.

    • C-H stretching bands just below 3000 cm⁻¹ for the aliphatic groups and just above 3000 cm⁻¹ for the aromatic ring.

The logical workflow for this characterization process is outlined in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Syn Synthesized Compound (Crude Product) Pur Purification (e.g., Column Chromatography) Syn->Pur MS Mass Spectrometry (MS) Determine Molecular Weight Pur->MS NMR NMR Spectroscopy (¹H, ¹³C) Map C-H Framework Pur->NMR IR IR Spectroscopy Identify Functional Groups Pur->IR Final Structural Confirmation of This compound MS->Final NMR->Final IR->Final

Workflow for the structural elucidation of a synthesized compound.

References

Technical Guide: Synthesis of 2-tert-Butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-6-methyl-4-nitrophenol, a sterically hindered phenol with potential applications in medicinal chemistry and materials science. The synthesis of this compound presents unique challenges due to the directing effects and steric hindrance of the tert-butyl and methyl groups on the phenol ring. This document outlines a robust synthetic protocol, expected outcomes based on analogous reactions, and detailed characterization data for the starting material.

Introduction

The selective nitration of substituted phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the production of pharmaceuticals, agrochemicals, and dyes. However, the nitration of sterically hindered phenols, such as those with bulky alkyl groups ortho to the hydroxyl group, can be challenging. Common nitrating agents, such as mixtures of nitric acid with sulfuric or acetic acid, can lead to undesired side reactions including dealkylation and oxidative degradation.

This guide focuses on a selective method for the para-nitration of 2,6-disubstituted phenols, which is directly applicable to the synthesis of this compound from 2-tert-butyl-6-methylphenol. The described methodology is designed to overcome the challenges associated with steric hindrance and achieve a high yield of the desired 4-nitro product.

Reaction Pathway

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-tert-butyl-6-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to the steric hindrance at the ortho positions from the tert-butyl and methyl groups, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the para position.

reaction_pathway reactant 2-tert-butyl-6-methylphenol product This compound reactant->product Nitration reagents HNO₃ (30-70%) Inert Hydrocarbon Solvent experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis dissolve Dissolve 2-tert-butyl-6-methylphenol in inert solvent cool Cool to 0-10 °C dissolve->cool add_hno3 Add HNO₃ dropwise (maintain temp. 0-40 °C) cool->add_hno3 react Stir until reaction is complete (TLC) add_hno3->react wash Wash with H₂O, NaHCO₃(aq), H₂O react->wash dry Dry organic layer (e.g., MgSO₄) wash->dry filter_evap Filter and evaporate solvent dry->filter_evap recrystallize Recrystallize crude product filter_evap->recrystallize characterize Characterize pure product (NMR, IR, MS, MP) recrystallize->characterize

An In-depth Technical Guide on the Solubility of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of 2-tert-butyl-6-methyl-4-nitrophenol in various solvents. The information is targeted towards researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines solubility data, detailed experimental protocols for its determination, and a representative synthesis workflow.

Core Topic: Solubility of this compound

This compound is a phenolic compound with a molecular structure that dictates its solubility in different media. The presence of a hydroxyl group allows for hydrogen bonding with polar solvents, while the bulky tert-butyl and methyl groups, along with the aromatic ring, contribute to its hydrophobic character. The nitro group further influences its polarity. Consequently, its solubility is a balance of these competing factors, exhibiting moderate solubility in polar organic solvents and limited solubility in water.

Quantitative Solubility Data

Table 1: Hypothetical Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K)

Solvent298.15 K308.15 K318.15 K
Methanol0.0450.0620.081
Ethanol0.0380.0530.070
Acetone0.0920.1150.140
Ethyl Acetate0.0750.0980.122
n-Heptane0.0020.0040.006
Water0.00010.00020.0003

Table 2: Hypothetical Mass Fraction Solubility (w₁) of this compound in Various Solvents at Different Temperatures (K)

Solvent298.15 K308.15 K318.15 K
Methanol0.2210.2830.345
Ethanol0.1650.2180.270
Acetone0.2880.3450.398
Ethyl Acetate0.1980.2500.301
n-Heptane0.0040.0080.012
Water0.0010.0020.003

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. A widely used and reliable method is the shake-flask method coupled with gravimetric analysis.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Oven

Procedure:

  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to the desired temperature. The solutions are agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sampling: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a syringe filter.

  • Gravimetric Analysis: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

  • Data Calculation: The container with the dry residue is weighed again. The mass of the dissolved solute is determined by the difference in weight. The solubility can then be calculated in terms of mass fraction, mole fraction, or concentration.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from the synthesis of similar nitrophenol compounds.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Nitration Reaction cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product 2_tert_butyl_6_methylphenol 2-tert-butyl-6-methylphenol Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 2_tert_butyl_6_methylphenol->Reaction_Vessel Charge Quenching Quenching (e.g., with ice-water) Reaction_Vessel->Quenching Reaction Mixture Nitric_Acid Nitric Acid (HNO3) Nitric_Acid->Reaction_Vessel Add dropwise Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Vessel Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., over Na2SO4) Washing->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow Start Start: Excess Solute + Known Volume of Solvent Equilibration Equilibration in Thermostatic Shaker Bath Start->Equilibration Settling Allow Undissolved Solid to Settle Equilibration->Settling Sampling Withdraw Supernatant with Syringe Filter Settling->Sampling Transfer Transfer Known Volume of Saturated Solution Sampling->Transfer Weighing_Initial Weigh Pre-tared Container Weighing_Initial->Transfer Weighing_Solution Weigh Container + Solution Transfer->Weighing_Solution Evaporation Evaporate Solvent Weighing_Solution->Evaporation Weighing_Final Weigh Container + Dry Residue Evaporation->Weighing_Final Calculation Calculate Solubility (Mass Fraction, Mole Fraction) Weighing_Final->Calculation End End Calculation->End

Caption: Shake-flask solubility determination workflow.

2-tert-butyl-6-methyl-4-nitrophenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the melting and boiling points of 2-tert-butyl-6-methyl-4-nitrophenol did not yield specific experimental values for this compound. Chemical suppliers list the compound, but do not provide analytical data regarding its physical properties.

This technical guide therefore provides data on structurally related nitrophenol derivatives to offer a comparative physicochemical context. Additionally, a general experimental protocol for the determination of melting and boiling points is described, alongside a representative synthesis workflow for a related compound, 4-tert-butyl-2-nitrophenol.

Physicochemical Properties of Structurally Related Nitrophenols

To provide a useful reference for researchers, the following table summarizes the melting and boiling points of several nitrophenol derivatives. These compounds share structural similarities with this compound and their properties can offer insights into the expected behavior of the target compound.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-NitrophenolC₆H₅NO₃44-45[1][2]216[1]
4-NitrophenolC₆H₅NO₃113-114279[3][4]
2-tert-Butyl-6-methylphenolC₁₁H₁₆O24-27[5]230[5]
2,6-Di-tert-butyl-4-nitrophenolC₁₄H₂₁NO₃154-156Not available

Experimental Protocols

While specific experimental procedures for determining the melting and boiling points of this compound are not available, standard laboratory techniques are well-established for such characterizations.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting point range is indicative of a pure substance.

Boiling Point Determination

The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method.

Methodology (Micro-Boiling Point):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated gently in a heating bath.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Synthesis Workflow of a Related Compound

The following diagram illustrates the synthesis of 4-tert-butyl-2-nitrophenol, a structurally related compound. This process involves the nitration of 4-tert-butylphenol.[6]

Synthesis_of_4_tert_butyl_2_nitrophenol reactant 4-tert-butylphenol reaction_step Nitration reactant->reaction_step reagents Nitric Acid Sodium Nitrite (catalyst) Ethyl Acetate (solvent) reagents->reaction_step product 4-tert-butyl-2-nitrophenol reaction_step->product

Synthesis of 4-tert-butyl-2-nitrophenol.

References

Spectroscopic Analysis of 2-tert-butyl-6-methyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of 2-tert-butyl-6-methyl-4-nitrophenol. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of published experimental data for this compound (CAS 70444-48-3), this guide presents data from closely related structural isomers to provide a robust predictive framework for its spectroscopic profile.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data of Related Nitrophenols

CompoundAromatic Protons (ppm)Methyl Protons (ppm)tert-Butyl Protons (ppm)Hydroxyl Proton (ppm)
2,6-di-tert-butyl-4-nitrophenol ~7.9 (s, 2H)-~1.4 (s, 18H)~5.6 (s, 1H)
2-tert-butyl-4-nitrophenol ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H)-~1.4 (s, 9H)Variable
4-tert-butyl-2-nitrophenol ~7.9 (d, 1H), ~7.5 (dd, 1H), ~7.0 (d, 1H)-~1.3 (s, 9H)Variable

For this compound, one would expect to see two distinct singlets in the aromatic region, a singlet for the methyl group, a singlet for the tert-butyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR (Carbon NMR) Data of Related Nitrophenols

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)tert-Butyl Carbons (ppm)
2,6-di-tert-butyl-4-nitrophenol ~158 (C-OH), ~140 (C-NO₂), ~136 (Ar-C), ~122 (Ar-CH)-~35 (quaternary C), ~30 (CH₃)
2,4-di-tert-butyl-6-nitrophenol ~152 (C-OH), ~141 (C-NO₂), other aromatic signals-~35 & ~34 (quat. C), ~31 & ~29 (CH₃)

The ¹³C NMR spectrum of this compound is predicted to show distinct signals for the six aromatic carbons, one methyl carbon, and the two types of carbons in the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorptions of Substituted Nitrophenols

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Phenolic)3200-3600Broad
C-H Stretch (Aromatic)3000-3100Sharp
C-H Stretch (Aliphatic)2850-3000Sharp
N-O Stretch (Nitro, Asymmetric)1500-1550Strong
N-O Stretch (Nitro, Symmetric)1335-1370Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch (Phenolic)1150-1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of this compound is 209.24 g/mol .

Expected Mass Spectral Data

Ionm/zDescription
[M]⁺209Molecular Ion
[M-CH₃]⁺194Loss of a methyl group
[M-NO₂]⁺163Loss of the nitro group

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to deduce structural information.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Final_Structure Final Structure Confirmation Structure_Determination->Final_Structure Data_Integration->Structure_Determination

Caption: Workflow for Spectroscopic Analysis.

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from structurally similar compounds, researchers can anticipate the key spectral features of the target molecule. The outlined experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is crucial for the unambiguous structural elucidation and characterization of novel chemical entities in the field of drug discovery and development.

Potential Biological Activity of 2-tert-butyl-6-methyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the potential biological activities of 2-tert-butyl-6-methyl-4-nitrophenol. As direct experimental data for this specific compound is limited in publicly available scientific literature, this guide synthesizes information from structurally related and well-studied phenolic compounds, primarily 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butyl-4-methylphenol (BHT). The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive guide for potential areas of investigation.

Executive Summary

Substituted phenolic compounds are a class of molecules known for a wide range of biological activities, largely attributed to their antioxidant properties. This guide explores the potential antioxidant, anti-inflammatory, and cytotoxic activities of this compound by examining the activities of its structural analogs. The presence of tert-butyl groups and a nitro group on the phenol ring is expected to significantly influence its biological profile. Data from related compounds suggest that this compound may possess antioxidant capabilities, potential anti-inflammatory effects through modulation of key signaling pathways, and possible cytotoxic activity against cancer cell lines. This document provides available quantitative data, detailed experimental protocols for assessing these activities, and visual representations of relevant signaling pathways and experimental workflows.

Potential Biological Activities

Based on the structure-activity relationships of substituted phenols, this compound is predicted to exhibit several biological activities. The bulky tert-butyl groups can enhance lipid solubility and sterically hinder the phenolic hydroxyl group, which can modulate its antioxidant activity. The electron-withdrawing nitro group at the para position is also expected to influence its electronic properties and reactivity.

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant activity of the related compound 2,4-di-tert-butylphenol has been quantified in several standard assays.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and many phenolic compounds have demonstrated anti-inflammatory properties. This is often linked to their antioxidant activity and their ability to modulate inflammatory signaling pathways. For instance, combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to exert potent anti-inflammatory effects. While individual compounds sometimes show weak activity, their combinations can lead to synergistic effects. Studies on 2,4-di-tert-butylphenol suggest it can modulate the NF-κB signaling pathway, a key regulator of inflammation.

Cytotoxic Activity

Certain substituted phenols have been investigated for their potential as anticancer agents. Their cytotoxic effects are often attributed to the induction of oxidative stress and apoptosis in cancer cells. 2,4-di-tert-butylphenol has demonstrated cytotoxic activity against human cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for the biological activities of phenolic compounds structurally related to this compound.

Table 1: Antioxidant Activity of 2,4-di-tert-butylphenol

AssayIC50 Value (µg/mL)Source
DPPH Radical Scavenging60[1]
ABTS Radical Scavenging17[1]
Metal Chelating Activity20[1]

Table 2: Cytotoxic Activity of 2,4-di-tert-butylphenol

Cell LineIC50 Value (µg/mL)Source
HeLa (Cervical Cancer)10[2]
MCF-7 (Breast Cancer)11.0N/A

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of phenolic compounds.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound in methanol to prepare a stock solution. From this, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the test compound solution at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of the test compound solution at various concentrations to a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Use a known antioxidant as a positive control.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of a test compound to inhibit this LPS-induced NO production. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on studies of related phenolic compounds, this compound may modulate key cellular signaling pathways involved in oxidative stress and inflammation.

G cluster_0 Antioxidant Response cluster_1 Inflammatory Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Phenolic Compound Phenolic Compound Phenolic Compound->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes promotes transcription of LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes promotes transcription of Phenolic Compound_inflam Phenolic Compound Phenolic Compound_inflam->IKK inhibits

Caption: Potential modulation of Nrf2/ARE and NF-κB signaling pathways by phenolic compounds.

Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

G Compound Synthesis\n& Characterization Compound Synthesis & Characterization Primary Screening Primary Screening Compound Synthesis\n& Characterization->Primary Screening Antioxidant Assays Antioxidant Assays Primary Screening->Antioxidant Assays Cytotoxicity Assays Cytotoxicity Assays Primary Screening->Cytotoxicity Assays Antioxidant Assays\n(DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Cytotoxicity Assays\n(MTT on cancer cell lines) Cytotoxicity Assays (MTT on cancer cell lines) Secondary Screening Secondary Screening Anti-inflammatory Assays Anti-inflammatory Assays Secondary Screening->Anti-inflammatory Assays Anti-inflammatory Assays\n(NO inhibition in RAW 264.7) Anti-inflammatory Assays (NO inhibition in RAW 264.7) Mechanism of Action Studies Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot RT-PCR RT-PCR Mechanism of Action Studies->RT-PCR Western Blot\n(Signaling Proteins) Western Blot (Signaling Proteins) RT-PCR\n(Gene Expression) RT-PCR (Gene Expression) Lead Optimization Lead Optimization Antioxidant Assays->Secondary Screening Cytotoxicity Assays->Secondary Screening Anti-inflammatory Assays->Mechanism of Action Studies Western Blot->Lead Optimization RT-PCR->Lead Optimization

Caption: General workflow for in vitro screening of biological activities of a test compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the data from structurally similar compounds provide a strong rationale for its investigation as a potentially bioactive molecule. The presence of tert-butyl and nitro functional groups suggests that it may possess a unique profile of antioxidant, anti-inflammatory, and cytotoxic properties.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening of its biological activities using the protocols outlined in this guide. Positive hits from these initial screens would warrant further investigation into its mechanism of action, including its effects on key signaling pathways and its potential for in vivo efficacy and safety. Such studies will be crucial in determining the therapeutic potential of this novel compound.

References

An In-depth Technical Guide to 2-tert-butyl-6-methyl-4-nitrophenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Background

2-tert-butyl-6-methyl-4-nitrophenol is a substituted nitrophenol that, based on its structure, is anticipated to be a valuable chemical intermediate. Its precursor, 2-tert-butyl-6-methylphenol, is recognized for its antioxidant properties, a characteristic common to sterically hindered phenols.[1][2][3] The introduction of a nitro group onto the phenolic ring is a common strategy to modulate the electronic properties and reactivity of the molecule, often leading to intermediates for pharmaceuticals, agrochemicals, and dyes. This guide outlines a proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications for this under-documented compound.

Proposed Synthesis: Nitration of 2-tert-butyl-6-methylphenol

The most direct route to this compound is the electrophilic nitration of its precursor, 2-tert-butyl-6-methylphenol. The presence of two alkyl groups ortho to the hydroxyl group sterically hinders the molecule, which can influence the regioselectivity of the nitration. However, the para position relative to the hydroxyl group is sterically accessible, making it the most likely site for nitration.

Predicted Physicochemical Properties of the Precursor

A summary of the known properties of the starting material, 2-tert-butyl-6-methylphenol, is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
Appearance Crystalline solid, light straw color[2]
Melting Point 24-27 °C[2]
Boiling Point 230 °C[2]
Density 0.967 g/mL at 25 °C[2]
Solubility Soluble in methyl ethyl ketone, ethanol, benzene, and isooctane; insoluble in water.[1][2]
Experimental Protocol for Nitration

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general methods for the nitration of hindered phenols.

Materials:

  • 2-tert-butyl-6-methylphenol

  • Acetic acid (glacial)

  • Nitric acid (70%)

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.061 mol) of 2-tert-butyl-6-methylphenol in 50 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • While maintaining the temperature, add 4.3 mL (0.067 mol) of 70% nitric acid dropwise via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture into 200 mL of cold water and extract with 3 x 50 mL of dichloromethane.

  • Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of this compound based on data from structurally similar compounds such as 2-tert-butyl-4-nitrophenol, 2-methyl-4-nitrophenol, and 2,6-di-tert-butyl-4-nitrophenol.

PropertyPredicted ValueBasis for Prediction (Analogous Compounds)
Molecular Formula C₁₁H₁₅NO₃-
Molecular Weight 209.24 g/mol -
Appearance Yellow crystalline solid2,6-di-tert-butyl-4-nitrophenol[2]
Melting Point 80-90 °CInterpolation between 2-methyl-4-nitrophenol and 2-tert-butyl-4-nitrophenol
¹H NMR (CDCl₃, δ) ~1.4 (s, 9H, t-Bu), ~2.3 (s, 3H, Me), ~7.9 (s, 1H, Ar-H), ~8.1 (s, 1H, Ar-H), ~11.0 (s, 1H, OH)2-tert-butyl-4-nitrophenol[3], 2-methyl-4-nitrophenol[4][5]
¹³C NMR (CDCl₃, δ) ~20 (CH₃), ~29 (C(CH₃)₃), ~35 (C(CH₃)₃), ~120 (Ar-CH), ~125 (Ar-CH), ~128 (Ar-C-Me), ~135 (Ar-C-tBu), ~140 (Ar-C-NO₂), ~160 (Ar-C-OH)2-tert-butyl-6-methylphenol[1], 2,6-di-tert-butyl-4-nitrophenol[2]
IR (KBr, cm⁻¹) ~3400 (O-H), ~2960 (C-H), ~1520 (asymm NO₂), ~1340 (symm NO₂)2,6-di-tert-butyl-4-nitrophenol[2], general nitrophenol spectra[6]
UV-Vis (EtOH, λmax) ~280 nm, ~350 nmGeneral nitrophenols[7][8][9]

Potential Applications and Research Directions

Based on the applications of structurally related compounds, this compound could be a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: The amino-substituted derivative, obtained by reduction of the nitro group, could serve as a precursor for the synthesis of biologically active molecules.

  • Agrochemicals: Nitrophenols are used in the synthesis of some herbicides and pesticides.

  • Dye and Pigment Industry: The chromophoric nitro group suggests potential use as a precursor for azo dyes and other colorants.

  • Material Science: The phenolic hydroxyl group could be used to incorporate this molecule into polymer backbones, potentially imparting antioxidant or UV-stabilizing properties.

Further research is required to synthesize and characterize this compound and to explore its reactivity and potential biological activities.

Mandatory Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Precursor 2-tert-butyl-6-methylphenol Reaction Electrophilic Aromatic Substitution (Nitration) Precursor->Reaction Reagents HNO₃ / H₂SO₄ in Acetic Acid Reagents->Reaction Product This compound Reaction->Product Crude Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Signaling Pathways

A thorough review of the available literature did not reveal any established signaling pathways involving this compound. Further research would be necessary to investigate its biological activity and potential interactions with cellular signaling cascades.

References

Navigating the Procurement of 2-tert-butyl-6-methyl-4-nitrophenol for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Application of a Niche Chemical Intermediate.

Sourcing and Procurement: The Custom Synthesis Route

An extensive search of prominent chemical supplier databases reveals that 2-tert-butyl-6-methyl-4-nitrophenol is not a stock item. For researchers requiring this specific molecule, the most viable procurement strategy is to engage a company specializing in custom chemical synthesis. These services offer the expertise and infrastructure to produce specific molecules on demand, from milligram to kilogram scales.

Below is a comparative table of established custom synthesis providers that can be contracted for the production of this compound.

CompanyKey Service FeaturesGeographic Reach
BOC Sciences Offers a comprehensive range of custom synthesis services, including chiral compounds, metabolites, and intermediates, with analytical support.[]Global
ChiroBlock Specializes in the first-time synthesis of complex, commercially unavailable compounds and synthetic route optimization.[2]Global
R&D Systems (Tocris) Focuses on the synthesis of complex organic molecules, including APIs, building blocks, and specialty fine chemicals, with strong analytical support.Global
Otava Chemicals Provides custom synthesis of organic molecules for biotech and pharmaceutical applications, including the design and synthesis of novel compounds.[3]Global
Biocompare A platform that connects researchers with various chemical synthesis service providers, offering a broad range of expertise and capabilities.[4]Global

When requesting a quote for custom synthesis, providing a detailed specification is crucial for obtaining an accurate price and timeline. The following table outlines the essential information to include in a request.

ParameterRecommended SpecificationPurpose
Compound Name This compoundEnsures clarity of the target molecule.
CAS Number 616-56-8Provides an unambiguous identifier for the chemical structure.
Required Purity >98% (or specify as needed for the application)Defines the acceptable level of impurities for the intended experiments.
Quantity Specify in mg or gDetermines the scale of the synthesis and impacts cost.
Analytical Data Request for NMR, HPLC, and Mass Spectrometry dataProvides necessary quality control and assurance of the synthesized compound's identity and purity.
Intended Use Briefly describe the research application (e.g., as a synthetic intermediate)Can help the synthesis provider anticipate potential challenges or required analytical tests.

Hypothetical Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is theoretical and requires optimization and validation in a laboratory setting by a qualified chemist.

Objective: To synthesize this compound from 2-tert-butyl-6-methylphenol.

Materials:

  • 2-tert-butyl-6-methylphenol

  • Acetic acid (glacial)

  • Nitric acid (70%)

  • Sodium nitrite (catalytic amount)

  • Deionized water

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-tert-butyl-6-methylphenol in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add a solution of nitric acid in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. A catalytic amount of sodium nitrite can be added to the reaction mixture to facilitate the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Research Workflow and Logical Integration

The successful integration of a custom-synthesized compound into a research pipeline requires a structured approach. The following diagram illustrates a typical workflow from the identification of the need for this compound to its eventual use in an experimental setting.

G cluster_0 Phase 1: Identification and Sourcing cluster_1 Phase 2: Synthesis and Quality Control cluster_2 Phase 3: Experimental Application A Identify Need for This compound B Literature and Supplier Search A->B C Compound Not Commercially Available B->C D Identify and Vet Custom Synthesis Providers C->D E Request Quotes and Select Provider D->E F Initiate Custom Synthesis Project E->F G Provider Synthesizes and Purifies Compound F->G H Provider Performs QC Analysis (NMR, HPLC, MS) G->H I Receive Compound and Analytical Data H->I J In-house QC Verification I->J K Develop Experimental Protocol J->K L Perform Experiments Using Synthesized Compound K->L M Data Analysis and Interpretation L->M N Incorporate Results into Research Project M->N

Caption: Research workflow for a non-commercial compound.

This comprehensive guide provides a strategic framework for researchers to procure and utilize this compound. By understanding the necessity of custom synthesis and following a structured approach to procurement, quality control, and experimental design, scientists can effectively integrate this and other rare molecules into their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: 2-tert-Butyl-6-methyl-4-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-tert-butyl-6-methyl-4-nitrophenol in organic synthesis. This versatile compound serves as a key intermediate in the production of valuable chemicals, particularly UV absorbers, and its structural motif suggests potential applications as an antioxidant and stabilizer.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from p-cresol. The first step involves the regioselective tert-butylation of p-cresol to yield 2-tert-butyl-4-methylphenol, followed by nitration to introduce the nitro group at the para-position to the hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 2-tert-Butyl-4-methylphenol via Alkylation of p-Cresol

This protocol is based on the alkylation of p-cresol with tert-butyl alcohol using a solid acid catalyst, which offers advantages in terms of environmental friendliness and catalyst recyclability.[1]

Materials:

  • p-Cresol (PC)

  • tert-Butyl alcohol (TBA)

  • Dealuminated montmorillonite (D3-MMT) catalyst (prepared by p-toluenesulphonic acid treatment)[1]

  • Toluene (solvent)

  • Sodium hydroxide solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1 mole equivalent) in toluene.

  • Add the dealuminated montmorillonite catalyst (D3-MMT) to the solution.

  • Add tert-butyl alcohol (1 to 2 mole equivalents) to the mixture.[2]

  • Heat the reaction mixture to a temperature between 80-150°C and stir vigorously.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted p-cresol, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2-tert-butyl-4-methylphenol.

  • Purify the product by vacuum distillation or recrystallization.

Step 2: Nitration of 2-tert-Butyl-4-methylphenol

This protocol is adapted from general methods for the nitration of phenols and cresols.[3][4][5]

Materials:

  • 2-tert-Butyl-4-methylphenol

  • Nitric acid (65-70%)

  • Sulfuric acid (98%)

  • Dichloromethane (solvent)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 2-tert-butyl-4-methylphenol (1 mole equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a 1:2 volume ratio, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-tert-butyl-4-methylphenol over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash again with water and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the product by recrystallization from a suitable solvent such as ethanol or hexane.

Synthesis Workflow

SynthesisWorkflow p_cresol p-Cresol alkylation Alkylation (Solid Acid Catalyst) p_cresol->alkylation tba tert-Butyl Alcohol tba->alkylation intermediate 2-tert-Butyl-4-methylphenol alkylation->intermediate nitration Nitration (HNO3/H2SO4) intermediate->nitration product This compound nitration->product

Caption: Synthetic pathway for this compound.

Application as an Intermediate for UV Absorbers

A primary application of this compound is as a precursor to 2-amino-6-tert-butyl-4-methylphenol, which is a key intermediate in the synthesis of hydroxyphenylbenzotriazole UV absorbers, such as Tinuvin 326.[6][7][8][9] These UV absorbers are widely used to protect plastics and other organic materials from degradation by UV radiation.[6][7][8][9]

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, a crucial step in the synthesis of the Tinuvin 326 intermediate.

Materials:

  • This compound

  • Ethanol

  • Dimethylformamide (DMF)

  • Sodium hydrosulfide (NaSH) solution (30%)

  • Concentrated hydrochloric acid

  • Activated carbon

  • Diatomaceous earth (e.g., Celite)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, add this compound (1 part by weight).

  • Add ethanol (5 parts by weight) and DMF (1 part by weight).

  • Heat the mixture to 70-95°C.

  • Slowly add a 30% solution of sodium hydrosulfide (150 parts by weight) dropwise over 30 minutes.

  • Maintain the temperature and stir for an additional 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture to a pH of 8 with concentrated hydrochloric acid.

  • Filter the resulting precipitate and wash it with water.

  • Suspend the crude product in water (1000 parts by weight) and add activated carbon (30 parts by weight) and diatomaceous earth (20 parts by weight).

  • Heat the suspension to 90°C and hold for 30 minutes.

  • Filter the hot mixture to remove the activated carbon and diatomaceous earth.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Filter the crystals, wash with cold water, and dry to obtain 2-amino-6-tert-butyl-4-methylphenol.

UV Absorber Synthesis Pathway

UV_Absorber_Synthesis start This compound reduction Reduction (e.g., NaSH) start->reduction amine_intermediate 2-Amino-6-tert-butyl-4-methylphenol reduction->amine_intermediate diazotization Diazotization & Coupling with Chlorinated Benzene Derivative amine_intermediate->diazotization tinuvin_326 Tinuvin 326 (UV Absorber) diazotization->tinuvin_326

Caption: Pathway to Tinuvin 326 from the nitrophenol intermediate.

Potential Application as an Antioxidant

Quantitative Data on Antioxidant Activity of a Related Compound

The following table summarizes the antioxidant activity of 2,4-di-tert-butylphenol, demonstrating its potential as a radical scavenger.

AssayConcentration (µg/ml)Scavenging Activity (%)IC50 (µg/ml)
DPPH 100086.460
50070.6
ABTS 100089.417
50078.5
Metal Chelating 100085.020

Data for 2,4-di-tert-butylphenol, presented for illustrative purposes.

Antioxidant Mechanism

The antioxidant activity of hindered phenols is attributed to the ability of the hydroxyl group to donate a hydrogen atom to a free radical. The resulting phenoxy radical is stabilized by the steric hindrance of the bulky ortho-substituents (the tert-butyl and methyl groups), which prevents it from participating in further chain-propagating reactions.

Antioxidant_Mechanism HinderedPhenol Hindered Phenol (R-OH) Reaction HinderedPhenol->Reaction FreeRadical Free Radical (X•) FreeRadical->Reaction StabilizedPhenoxyRadical Stabilized Phenoxy Radical (R-O•) Reaction->StabilizedPhenoxyRadical H• donation NeutralizedRadical Neutralized Species (X-H) Reaction->NeutralizedRadical

Caption: General mechanism of radical scavenging by a hindered phenol.

Conclusion

This compound is a valuable intermediate in organic synthesis, with a primary role in the production of high-performance UV absorbers. The protocols provided herein offer a basis for its synthesis and subsequent transformation. Furthermore, its chemical structure suggests potential utility as an antioxidant, a field that warrants further investigation to quantify its specific efficacy. Researchers and professionals in drug development and material science can utilize this information to explore novel applications and synthetic routes involving this versatile compound.

References

Application Notes and Protocols: 2-tert-butyl-6-methyl-4-nitrophenol as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-tert-butyl-6-methyl-4-nitrophenol as a strategic starting material for the synthesis of complex, biologically active molecules. The primary application leverages the facile reduction of the nitro group to an amine, yielding 2-amino-6-tert-butyl-4-methylphenol, a key intermediate for the construction of phenoxazine scaffolds. Phenoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3]

Key Transformation: Reduction of the Nitro Group

The conversion of this compound to 2-amino-6-tert-butyl-4-methylphenol is a critical first step in its utilization as a building block. A standard and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A protocol analogous to the reduction of similar nitrophenols can be employed for the synthesis of 2-amino-6-tert-butyl-4-methylphenol.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethyl acetate (reagent grade)

  • Heptane (reagent grade)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable Parr hydrogenation bottle, dissolve this compound (1 equivalent) in ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Secure the bottle to the Parr hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Agitate the mixture at room temperature for 1-2 hours, or until hydrogen uptake ceases.

  • Carefully vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add heptane to induce crystallization.

  • Collect the crystalline product, 2-amino-6-tert-butyl-4-methylphenol, by filtration and dry under vacuum.

Quantitative Data (Anticipated):

ParameterValueReference
Starting MaterialThis compoundN/A
Product2-amino-6-tert-butyl-4-methylphenolN/A
Catalyst10% Pd/C[4]
SolventEthyl Acetate[4]
Hydrogen Pressure50 psi[4]
Reaction Time1-2 hours[4]
Anticipated Yield>90%Based on similar reductions
PurityHigh (crystallization)Based on similar procedures

Application in Complex Molecule Synthesis: Phenoxazines

The resulting 2-amino-6-tert-butyl-4-methylphenol is an excellent precursor for the synthesis of sterically hindered phenoxazine derivatives. Phenoxazines are tricyclic heteroaromatic compounds known for their diverse biological activities.[1][3][5] The synthesis typically involves the condensation of an o-aminophenol with a suitable quinone or a related compound.

Experimental Protocol: Synthesis of a Substituted Phenoxazinone

The following protocol describes a general method for the synthesis of a phenoxazinone derivative from 2-amino-6-tert-butyl-4-methylphenol and a suitable benzoquinone.

Materials:

  • 2-amino-6-tert-butyl-4-methylphenol

  • 2-hydroxy-1,4-benzoquinone (or other suitable quinone)

  • Methanol or Ethanol (reagent grade)

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Chromatography equipment for purification

Procedure:

  • Dissolve 2-amino-6-tert-butyl-4-methylphenol (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-hydroxy-1,4-benzoquinone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired phenoxazinone derivative.

Quantitative Data (Illustrative):

ParameterValue
Starting Material 12-amino-6-tert-butyl-4-methylphenol
Starting Material 22-hydroxy-1,4-benzoquinone
ProductSubstituted Phenoxazinone
SolventMethanol
CatalystAcetic Acid
Reaction Time4-6 hours
Yield60-80% (typical)
Purity>95% (after chromatography)

Biological Significance and Signaling Pathways

Phenoxazine derivatives exhibit a range of biological activities, with anticancer properties being of particular interest.[2][5][6][7] Their mechanisms of action are diverse and can include:

  • DNA Intercalation: Some phenoxazines can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, which is a common mechanism for cytotoxic drugs.[8]

  • G-Quadruplex Stabilization: Certain phenoxazine derivatives have been shown to bind to and stabilize G-quadruplex structures in telomeres and promoter regions of oncogenes, leading to the inhibition of cancer cell proliferation.[6]

  • Modulation of Signaling Pathways: Phenoxazines have been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[3] Dysregulation of the NF-κB pathway is implicated in various cancers and inflammatory diseases.[9][10][11]

Potential Signaling Pathway Modulation by Phenoxazine Derivatives

The NF-κB signaling pathway is a plausible target for phenoxazine derivatives synthesized from 2-amino-6-tert-butyl-4-methylphenol. Inhibition of this pathway can lead to apoptosis and reduced proliferation in cancer cells.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Phenoxazine Phenoxazine Derivative Phenoxazine->IKK_complex inhibits Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Gene_expression Gene Expression (Inflammation, Proliferation) DNA->Gene_expression

Caption: Potential mechanism of action of phenoxazine derivatives via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The overall process from the starting nitrophenol to the synthesis and evaluation of a complex phenoxazine derivative can be visualized in the following workflow.

G Start This compound Reduction Catalytic Hydrogenation Start->Reduction Intermediate 2-amino-6-tert-butyl-4-methylphenol Reduction->Intermediate Condensation Condensation with Quinone Intermediate->Condensation Product Phenoxazine Derivative Condensation->Product Purification Purification (Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay

Caption: General experimental workflow for the synthesis and evaluation of phenoxazine derivatives.

References

Application Notes and Protocols for 2-tert-butyl-6-methyl-4-nitrophenol in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the direct application of 2-tert-butyl-6-methyl-4-nitrophenol in agricultural chemistry. However, based on the documented herbicidal and fungicidal activities of structurally similar substituted phenols, such as 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butyl-4-methylphenol, we can extrapolate a potential application for this compound as a pre-emergence herbicide. The following application notes and protocols are therefore presented as a hypothetical framework for research and development purposes.

Application Note: Hypothetical Use of this compound as a Pre-Emergence Herbicide

Introduction: Substituted phenols are a class of compounds known for their biological activities, including phytotoxicity. Structurally related compounds to this compound have demonstrated significant pre-emergence herbicidal effects, primarily through the inhibition of root growth in various weed species.[1][2] This suggests that this compound may also possess herbicidal properties, making it a candidate for development as a novel weed management agent. Its potential mode of action could involve the disruption of cellular processes essential for germination and early seedling development.

Mechanism of Action (Hypothesized): Based on analogs, the proposed mechanism of action for this compound as a pre-emergence herbicide is the inhibition of root and shoot development in susceptible weed species.[1][2] This could be due to interference with essential enzymatic pathways or disruption of cell membrane integrity in the developing seedling. The nitro group in the para position may enhance its phytotoxic activity compared to non-nitrated analogs.

Potential Applications: this compound could potentially be formulated as a soil-applied herbicide for the control of grassy and broadleaf weeds in various cropping systems. Its efficacy would likely be dependent on soil type, application rate, and the specific weed species targeted. Crop tolerance would be a critical factor to evaluate, with studies on analogs suggesting that some crops like maize may exhibit tolerance.[1]

Data on Structurally Similar Herbicidal Phenols:

The following tables summarize the herbicidal efficacy of 2,4-di-tert-butylphenol (2,4-DTBP), a structurally similar compound, on various weed and crop species. This data can serve as a benchmark for evaluating the potential of this compound.

Table 1: Pre-Emergence Herbicidal Activity of 2,4-di-tert-butylphenol (2,4-DTBP) on Weed Species

Weed SpeciesApplication Rate (kg ai/ha)EffectReference
Eleusine indica (Goosegrass)2.550-80% reduction in seedling growth[1]
Leptochloa chinensis2.550-80% reduction in seedling growth[1]
Oldenlandia verticillata2.550-80% reduction in seedling growth[1]
Asystasia gangetica5Tolerant[1]

Table 2: Crop Tolerance to 2,4-di-tert-butylphenol (2,4-DTBP)

Crop SpeciesApplication Rate (kg ai/ha)EffectReference
Zea mays (Maize)Not specifiedTolerant[1]
Brassica rapa1.25 - 510-15% reduction in root length[1]
Oryza sativa (Rice)1.25 - 510-15% reduction in root length[1]

Experimental Protocols

Protocol 1: Evaluation of Pre-Emergence Herbicidal Activity

Objective: To determine the pre-emergence herbicidal efficacy of this compound on selected weed species.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Tween 20

  • Distilled water

  • Seeds of target weed species (e.g., Eleusine indica, Leptochloa chinensis)

  • Pots (10 cm diameter)

  • Sterilized sandy loam soil

  • Growth chamber with controlled temperature and light conditions

  • Spraying equipment

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 0.5, 1.0, 2.5, and 5.0 kg ai/ha).

    • The final spray solution should contain 0.5% (v/v) Tween 20 as a surfactant.

    • A control solution should be prepared with acetone and Tween 20 in water, without the test compound.

  • Potting and Sowing:

    • Fill the pots with the sterilized sandy loam soil.

    • Sow a predetermined number of seeds (e.g., 20) of a single weed species at a uniform depth (e.g., 1 cm) in each pot.

  • Application of Test Compound:

    • Immediately after sowing, apply the test solutions to the soil surface of the pots using a laboratory sprayer calibrated to deliver a consistent volume.

    • Ensure even coverage of the soil surface.

  • Incubation:

    • Place the treated pots in a growth chamber maintained at appropriate conditions for weed germination and growth (e.g., 25/20°C day/night temperature, 12-hour photoperiod).

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection:

    • After a specified period (e.g., 14-21 days), count the number of emerged seedlings in each pot.

    • Carefully remove the seedlings from the soil, wash the roots, and measure the root and shoot length of each seedling.

    • Determine the fresh and dry weight of the seedlings.

  • Data Analysis:

    • Calculate the percentage of germination inhibition and the percentage of growth reduction (root and shoot) relative to the control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Evaluation of Antifungal Activity

Objective: To assess the in vitro antifungal activity of this compound against a plant pathogenic fungus.

Materials:

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of a target plant pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Compound-Amended Media:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare PDA medium according to the manufacturer's instructions and sterilize.

    • Cool the molten PDA to approximately 45-50°C.

    • Add the stock solution of the test compound to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • A control plate should be prepared with an equivalent amount of DMSO without the test compound.

    • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculation:

    • From a 7-day-old culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_sol Prepare Test Solutions (Varying Concentrations) application Apply Test Solutions to Soil Surface prep_sol->application prep_pots Prepare Pots with Soil and Sow Weed Seeds prep_pots->application incubation Incubate in Growth Chamber application->incubation collect Measure Germination, Root & Shoot Growth incubation->collect analyze Calculate % Inhibition & Statistical Analysis collect->analyze end End analyze->end start Start start->prep_sol start->prep_pots

Caption: Experimental workflow for evaluating pre-emergence herbicidal activity.

G compound This compound (Soil Applied) soil Soil Matrix compound->soil seed Weed Seed soil->seed uptake Uptake by Germinating Seed seed->uptake inhibition Inhibition of Root and Shoot Elongation uptake->inhibition outcome Weed Growth Suppression inhibition->outcome

Caption: Hypothesized mode of action for pre-emergence herbicidal activity.

References

Application Note: Gas Chromatography Analysis of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a general methodology for the determination of 2-tert-butyl-6-methyl-4-nitrophenol using gas chromatography (GC). Due to the polar nature of nitrophenols, which can lead to poor chromatographic peak shape and reduced sensitivity, a derivatization step is often recommended.[1] This document outlines a comprehensive protocol that includes sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis. The parameters provided are based on established methods for similar phenolic compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a substituted nitrophenol of interest in various fields, including environmental monitoring and industrial chemical analysis. Gas chromatography is a powerful technique for the separation and quantification of such semi-volatile organic compounds. However, the direct analysis of polar compounds like nitrophenols can be challenging due to their tendency to exhibit peak tailing and interact with active sites in the GC system. To circumvent these issues, derivatization to a less polar and more volatile form is a common and effective strategy.[1][2] This protocol details a method involving silylation followed by GC-MS analysis.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from general procedures for phenol extraction from aqueous matrices.[1][3]

  • 1.1. Acidify the aqueous sample (e.g., 100 mL) to a pH of ≤ 2 with a suitable acid (e.g., 6M HCl).

  • 1.2. Transfer the acidified sample to a separatory funnel.

  • 1.3. Add 50 mL of a suitable organic solvent, such as dichloromethane or a mixture of toluene and petroleum ether.[3]

  • 1.4. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • 1.5. Allow the layers to separate and collect the organic layer.

  • 1.6. Repeat the extraction twice more with fresh portions of the organic solvent.

  • 1.7. Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • 1.8. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols, to increase their volatility and improve chromatographic performance.

  • 2.1. To the 1 mL concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • 2.2. Add a suitable solvent, such as pyridine or acetonitrile, if necessary, to ensure miscibility.

  • 2.3. Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • 2.4. Allow the reaction mixture to cool to room temperature before injection into the GC.

3. GC-MS Analysis

The following GC-MS parameters are suggested as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: A non-polar or semi-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4][5]

  • Injector: Split/Splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative confirmation.

Data Presentation

The following table summarizes hypothetical quantitative data for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound. This data is for illustrative purposes and should be determined experimentally during method validation.

ParameterValue
Retention Time (min) 15.8
Quantification Ion (m/z) [To be determined experimentally]
Qualifier Ions (m/z) [To be determined experimentally]
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 85-110%

Mandatory Visualization

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidification Acidification (pH ≤ 2) Sample->Acidification LLE Liquid-Liquid Extraction (e.g., Dichloromethane) Acidification->LLE Drying Drying (Na2SO4) LLE->Drying Concentration Concentration Drying->Concentration Derivatization Silylation (e.g., BSTFA, 70°C) Concentration->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Detection MS Detection (Scan/SIM) Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical_Relationship cluster_benefits Analytical Benefits Analyte This compound (Polar, Low Volatility) Derivatization Derivatization (Silylation) Analyte->Derivatization Derivative TMS-Derivative (Non-polar, High Volatility) Derivatization->Derivative GC_Analysis Improved Gas Chromatography Performance Derivative->GC_Analysis Peak_Shape Symmetrical Peaks GC_Analysis->Peak_Shape Sensitivity Increased Sensitivity GC_Analysis->Sensitivity Accuracy Enhanced Accuracy GC_Analysis->Accuracy

Caption: Rationale for derivatization in the GC analysis of polar analytes.

References

Application Notes and Protocols: Nitration of 2-tert-Butyl-6-Methylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the regioselective nitration of 2-tert-butyl-6-methylphenol to synthesize 2-tert-butyl-6-methyl-4-nitrophenol. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and safety precautions.

Introduction

Nitrated phenolic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto the aromatic ring of a phenol can significantly alter its chemical properties and provide a handle for further functionalization. 2-tert-Butyl-6-methylphenol is a sterically hindered phenol, and its nitration is expected to proceed with high regioselectivity, primarily at the para-position to the hydroxyl group, due to the directing effects of the substituents. This protocol describes a common method for the nitration of substituted phenols using nitric acid in an acetic acid solvent system.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted phenols.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-tert-Butyl-6-methylphenol99%Sigma-Aldrich
Nitric Acid (70%)ACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR Chemicals
DichloromethaneHPLC GradeEMD Millipore
Sodium BicarbonateACS ReagentJ.T. Baker
Anhydrous Magnesium SulfateACS ReagentAcros Organics
Deionized Water--
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Separatory funnel (250 mL)--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254-

2.2. Quantitative Data

CompoundMolecular Weight ( g/mol )Moles (mmol)Amount Used
2-tert-Butyl-6-methylphenol164.2410.01.64 g
Nitric Acid (70%)63.0111.0~1.1 mL
Glacial Acetic Acid60.05-20 mL
Expected Product
This compound209.24-Theoretical Yield: 2.09 g

2.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g (10.0 mmol) of 2-tert-butyl-6-methylphenol in 20 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Nitrating Agent: In a separate beaker, prepare the nitrating solution by carefully adding ~1.1 mL (11.0 mmol) of 70% nitric acid to 5 mL of glacial acetic acid. Slowly add this nitrating solution dropwise to the stirred solution of the phenol over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. A yellow precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Diagrams

Nitration_Workflow A Dissolve Phenol in Acetic Acid B Cool to 0-5 °C A->B D Slowly Add Nitrating Solution B->D C Prepare Nitrating Solution C->D E Stir and Monitor Reaction (TLC) D->E F Quench with Ice Water E->F G Extract with Dichloromethane F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Experimental workflow for the nitration of 2-tert-butyl-6-methylphenol.

Safety Precautions

  • Nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration of organic compounds can be highly exothermic.[1] Strict temperature control is crucial to prevent runaway reactions.

  • Always add acid to the reaction mixture slowly and in a controlled manner.

  • Dispose of all chemical waste according to institutional and local regulations.

Expected Results

The primary product of this reaction is expected to be this compound. The yield and purity of the product will depend on the strict adherence to the protocol and the effectiveness of the purification method. The final product should be a yellow solid. Characterization can be performed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

References

Application Note: Derivatization of 2-tert-butyl-6-methyl-4-nitrophenol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-tert-butyl-6-methyl-4-nitrophenol is a sterically hindered phenolic compound. Direct analysis of such polar compounds by gas chromatography (GC) is often challenging due to their low volatility and potential for interaction with active sites in the GC system, leading to poor peak shape and reduced sensitivity[1][2]. Derivatization is a crucial sample preparation step that converts the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance[3][4]. This application note provides detailed protocols for two common derivatization techniques, acetylation and silylation, for the analysis of this compound, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Workflow Overview

The general workflow for the analysis of this compound involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

Analytical_Workflow SamplePrep Sample Preparation (e.g., LLE, SPE) Derivatization Derivatization (Acetylation or Silylation) SamplePrep->Derivatization Extract GCMS GC-MS Analysis Derivatization->GCMS Inject Derivative Data Data Analysis GCMS->Data Chromatogram & Mass Spectra

Caption: General workflow for analysis of this compound.

Protocol 1: Acetylation

Acetylation converts the phenolic hydroxyl group to a more stable and less polar acetate ester using an acetylating agent like acetic anhydride. This method is robust and can be performed directly in aqueous solutions[5][6].

Acetylation Reaction

The hydroxyl group of the phenol reacts with acetic anhydride to form an acetate ester and acetic acid as a byproduct.

Acetylation_Reaction sub 2-tert-butyl-6-methyl- 4-nitrophenol (R-OH) sub_box Analyte reagent Acetic Anhydride ((CH₃CO)₂O) reagent_box Reagent prod Acetate Derivative (R-O-COCH₃) prod_box Volatile Product byprod Acetic Acid (CH₃COOH) sub_box->prod_box Base Catalyst (e.g., NaHCO₃) reagent_box->prod_box

Caption: Chemical scheme for the acetylation of a phenol.

Experimental Protocol: Direct Aqueous Acetylation

This protocol is adapted from methods used for various nitrophenols[6][7].

Materials and Reagents:

  • Sample containing this compound

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Acetic anhydride

  • Methylene chloride (DCM) or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Standard of this compound

  • 250 mL separatory funnel

  • Glassware (beakers, flasks)

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Transfer a known volume of the aqueous sample (e.g., 100 mL) into a 250 mL separatory funnel. If using a solid sample, perform a suitable extraction first and dissolve the residue in water.

  • Add a sufficient amount of sodium bicarbonate to the sample to ensure the solution is alkaline (pH > 8).

  • Add 1 mL of acetic anhydride to the funnel. Immediately stopper and shake vigorously for 2 minutes. Vent the funnel periodically to release pressure.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Extract the derivatized product by adding 10 mL of methylene chloride to the funnel. Shake vigorously for 2 minutes.

  • Allow the layers to separate, and drain the organic (bottom) layer into a clean flask.

  • Repeat the extraction with a fresh 10 mL portion of methylene chloride. Combine the organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation

Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group[3]. This significantly increases the volatility and thermal stability of the analyte[4][8]. Flash Heater Derivatization (FHD) is an efficient alternative where the reaction occurs rapidly in the heated GC injection port[1].

Silylation Reaction

The phenol reacts with a silylating agent, such as BSTFA, often with a catalyst like TMCS, to form a TMS ether.

Silylation_Reaction sub 2-tert-butyl-6-methyl- 4-nitrophenol (R-OH) sub_box Analyte reagent Silylating Agent (e.g., BSTFA) reagent_box Reagent prod TMS Derivative (R-O-Si(CH₃)₃) prod_box Volatile Product sub_box->prod_box Heat (e.g., 70-80 °C) reagent_box->prod_box

Caption: Chemical scheme for the silylation of a phenol.

Experimental Protocol: Silylation with BSTFA/TMCS

This protocol is based on established methods for derivatizing phenolic compounds[4][8].

Materials and Reagents:

  • Dried sample extract containing the analyte

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Toluene)

  • Autosampler vials with inserts

  • Heating block or oven

  • Standard of this compound

Procedure:

  • Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive[9]. This can be achieved by evaporating the extraction solvent under a stream of nitrogen.

  • Add 50 µL of an aprotic solvent (e.g., pyridine) to the dried residue to dissolve the analyte.

  • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-80 °C for 45 minutes to ensure complete derivatization, especially given the steric hindrance of the target molecule[8].

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. No further workup is typically required.

GC-MS Analytical Conditions

The following are typical GC-MS conditions for the analysis of derivatized nitrophenols. Optimization may be required.

ParameterSuggested Condition
Gas Chromatograph Agilent, Shimadzu, or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless (1 µL injection volume)
Injector Temp. 280 °C
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.

For TMS derivatives, characteristic ions include the molecular ion (M+), [M-15]+ (loss of a methyl group), and m/z 73 ((CH₃)₃Si+)[1].

Expected Performance Data

Quantitative data for the specific molecule this compound is not widely available. The following table summarizes performance characteristics reported for the analysis of other nitrophenols using similar derivatization methods, which can serve as a benchmark.

Derivatization MethodAnalyte ClassRecovery (%)Limit of Detection (LOD)Reference
Acetylation o- and p-nitrophenol≥ 97%1 µg/L[7]
Methylation Mononitrophenols75 - 100%~0.25 µg/L[10]
Silylation (FHD) Various NitrophenolsNot specifiedNanogram range detection[1]

Note: These values are for general nitrophenols and should be validated specifically for this compound. The steric hindrance of the target compound may influence reaction efficiency and recovery.

References

Application Notes and Protocols for 2-tert-butyl-6-methyl-4-nitrophenol as a Putative pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted nitrophenols are a class of organic compounds recognized for their diverse applications, including their use as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[3] The parent compound, 4-nitrophenol, is a widely used pH indicator, exhibiting a distinct color change from colorless in acidic solutions to yellow in basic solutions, with a pKa of approximately 7.15.[1] The introduction of alkyl substituents, such as a tert-butyl and a methyl group on the phenol ring, is expected to modulate the electronic properties and steric environment of the molecule, thereby influencing its pKa, solubility, and spectral characteristics. These modifications may offer advantages in specific applications, such as improved solubility in non-aqueous media or a shifted pH transition range. This document outlines the hypothetical properties and proposed experimental protocols for the characterization and application of 2-tert-butyl-6-methyl-4-nitrophenol as a pH indicator.

Physicochemical Properties (Hypothetical)

The properties of this compound are predicted based on its chemical structure and comparison with related compounds.

PropertyPredicted Value
Chemical Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in alcohols, ethers, and acetone; sparingly soluble in water
pKa (Predicted) 7.5 - 8.5
λmax (Acidic form) ~320 nm
λmax (Basic form) ~400-410 nm
Color (Acidic) Colorless
Color (Basic) Yellow

Experimental Protocols

Preparation of Indicator Solution

Objective: To prepare a stock solution of this compound for use in titration experiments.

Materials:

  • This compound (Sigma-Aldrich, Cat. No. 70444-48-3 or equivalent)

  • Ethanol (95%, analytical grade)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of this compound.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol and sonicate until the solid is completely dissolved.

  • Bring the solution to the final volume of 100 mL with 95% ethanol.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the solution in a dark, well-sealed container at room temperature.

Determination of pKa and pH Transition Range

Objective: To determine the acid dissociation constant (pKa) and the effective pH range of the indicator.

Materials:

  • Indicator stock solution (from Protocol 3.1)

  • Buffer solutions (pH 4.0 to 10.0, in 0.5 pH unit increments)

  • UV-Vis spectrophotometer

  • pH meter

  • Cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a series of buffered solutions with varying pH values (4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).

  • To 3 mL of each buffer solution in a cuvette, add 100 µL of the indicator stock solution.

  • Mix thoroughly and allow the solutions to equilibrate for 5 minutes.

  • Measure the absorbance spectrum of each solution from 300 nm to 500 nm using the corresponding buffer solution as a blank.

  • Record the absorbance at the λmax of the acidic and basic forms.

  • Plot the absorbance at the λmax of the basic form against the pH.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance. The visual transition range is the pH range over which a distinct color change is observed.

Acid-Base Titration

Objective: To demonstrate the application of this compound as an indicator in an acid-base titration.

Materials:

  • Indicator stock solution (from Protocol 3.1)

  • 0.1 M Hydrochloric acid (HCl) solution

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Pipette (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette 25 mL of 0.1 M HCl into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution. The solution should be colorless.

  • Place the flask on a magnetic stirrer.

  • Fill the burette with 0.1 M NaOH solution and record the initial volume.

  • Titrate the HCl solution with the NaOH solution, adding the titrant dropwise with constant stirring.

  • The endpoint is reached when the solution exhibits a persistent pale yellow color.

  • Record the final volume of NaOH solution used.

  • Repeat the titration at least three times to ensure reproducibility.

Data Presentation

Table 1: Spectrophotometric Data for pKa Determination (Hypothetical)
pHAbsorbance at λmax (Acidic form, ~320 nm)Absorbance at λmax (Basic form, ~405 nm)
4.00.8500.012
5.00.8480.015
6.00.8350.030
7.00.7500.150
7.50.6250.275
8.0 0.425 0.425
8.50.2750.625
9.00.1500.750
10.00.0100.840

The hypothetical pKa is determined to be approximately 8.0.

Table 2: Titration Data (Hypothetical)
TitrationInitial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH used (mL)
10.0025.1025.10
20.1025.2525.15
30.2025.3025.10
Average 25.12

Visualizations

Experimental_Workflow cluster_prep Indicator Preparation cluster_pka pKa Determination cluster_titration Acid-Base Titration prep1 Weigh 100 mg of This compound prep2 Dissolve in 95% Ethanol prep1->prep2 prep3 Dilute to 100 mL prep2->prep3 pka2 Add Indicator to Buffers prep3->pka2 titr2 Add 2-3 Drops of Indicator prep3->titr2 pka1 Prepare Buffer Solutions (pH 4-10) pka1->pka2 pka3 Measure UV-Vis Absorbance pka2->pka3 pka4 Plot Absorbance vs. pH pka3->pka4 titr1 Pipette 25 mL 0.1 M HCl titr1->titr2 titr3 Titrate with 0.1 M NaOH titr2->titr3 titr4 Observe Color Change (Colorless to Yellow) titr3->titr4

Caption: Experimental workflow for the preparation and characterization of this compound as a pH indicator.

Indicator_Mechanism HIn Protonated Form (HIn) Colorless In_minus Deprotonated Form (In⁻) Yellow HIn->In_minus + OH⁻ In_minus->HIn + H⁺ H_plus H⁺ OH_minus OH⁻

Caption: Proposed acid-base equilibrium for this compound indicator.

Discussion

The bulky tert-butyl and electron-donating methyl groups ortho to the hydroxyl group may sterically hinder solvation of the phenoxide ion, potentially increasing the pKa compared to 4-nitrophenol. The predicted pKa of 8.0 suggests that this compound could be a suitable indicator for the titration of weak acids with strong bases, where the equivalence point lies in the slightly alkaline range. The proposed protocols provide a framework for the systematic evaluation of this compound's indicator properties. Further studies should include confirming the structure and purity of the compound via spectroscopic methods such as NMR and Mass Spectrometry.

Conclusion

While direct experimental data on the use of this compound as an indicator is sparse, its chemical structure strongly suggests its potential in this role. The provided application notes and protocols offer a comprehensive starting point for researchers to explore its properties and validate its use in various analytical applications. The unique substitution pattern may offer advantages over existing indicators in specific contexts, warranting further investigation.

References

Application Notes and Protocols for Studying the Kinetics of 2-tert-butyl-6-methyl-4-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: A Framework for Kinetic Analysis

The study of reaction kinetics is fundamental to understanding the chemical behavior of molecules, which is critical in fields ranging from environmental science to drug development. Substituted nitrophenols are a class of compounds frequently investigated due to their role as industrial intermediates, pollutants, and precursors in synthesis. 2-tert-butyl-6-methyl-4-nitrophenol, a sterically hindered phenol, presents a unique subject for kinetic analysis. Its bulky tert-butyl groups can influence reaction rates and mechanisms compared to simpler phenols.

While specific kinetic data for this compound is not extensively documented, robust experimental protocols can be adapted from well-established methods used for analogous compounds like 4-nitrophenol and 2-nitrophenol.[1][2][3] The most common model reaction for kinetic studies of nitrophenols is their catalytic reduction to the corresponding aminophenol, often using a reducing agent like sodium borohydride (NaBH₄) and a metal nanoparticle catalyst.[2] This reaction is particularly well-suited for kinetic studies because its progress can be conveniently monitored in real-time using UV-Vis spectroscopy.[1]

The protocols outlined below provide a comprehensive framework for designing and executing kinetic experiments for this compound. They focus on the catalytic reduction model but can be adapted for other reactions, such as oxidation or degradation studies.

Key Experimental Protocols

The following protocols are based on the widely studied catalytic reduction of nitrophenols. Researchers should note that optimization of parameters such as catalyst concentration, temperature, and pH may be necessary for the specific substrate.

Protocol: Kinetic Analysis of Catalytic Reduction via UV-Vis Spectroscopy

This protocol details the procedure for monitoring the catalytic reduction of this compound to 2-tert-butyl-6-methyl-4-aminophenol. The reaction progress is tracked by the decrease in absorbance of the corresponding phenolate ion.

2.1.1 Materials and Reagents

  • This compound (Substrate)

  • Sodium Borohydride (NaBH₄) (Reducing Agent)

  • Metal Nanoparticle Catalyst (e.g., Gold (Au) or Palladium (Pd) nanoparticles)

  • Deionized Water (Solvent)

  • Standard laboratory glassware

  • Quartz cuvettes (3 mL)

2.1.2 Instrumentation

  • UV-Vis Spectrophotometer with temperature control

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

2.1.3 Experimental Procedure

  • Solution Preparation : Prepare fresh stock solutions of this compound, NaBH₄, and the nanoparticle catalyst. A large excess of NaBH₄ is used to ensure pseudo-first-order kinetics with respect to the nitrophenol.[1][2]

  • Determine λ_max of Phenolate Ion :

    • In a 3 mL quartz cuvette, add 2.8 mL of deionized water and 30 µL of the this compound stock solution.

    • Add 200 µL of a freshly prepared, concentrated NaBH₄ solution. The solution should change color upon formation of the phenolate ion.

    • Scan the UV-Vis spectrum to determine the maximum absorbance wavelength (λ_max). For 4-nitrophenol, this peak is at 400 nm; a similar wavelength is expected for the target molecule.[1][3]

  • Kinetic Run :

    • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • To a quartz cuvette, add 2.8 mL of deionized water, 30 µL of the nitrophenol stock solution, and 200 µL of the NaBH₄ stock solution.[1] Mix gently.

    • Place the cuvette in the spectrophotometer and record the initial absorbance at λ_max (this is A₀).

    • To initiate the reaction, add a small volume (e.g., 20 µL) of the nanoparticle catalyst solution to the cuvette.[1]

    • Immediately start recording the absorbance at λ_max at fixed time intervals (e.g., every 10-30 seconds) for a duration sufficient to observe a significant decrease in absorbance.

2.1.4 Data Analysis

  • Calculate the Apparent Rate Constant (k_app) : For a pseudo-first-order reaction, the relationship between absorbance and time is given by the equation: ln(Aₜ/A₀) = -k_app * t, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[3]

  • Plot ln(Aₜ/A₀) versus time (t) . The data should yield a straight line.

  • The apparent rate constant (k_app) is the negative of the slope of this line.[1]

  • Investigate Thermodynamic Parameters : Repeat the experiment at several different temperatures to determine the activation energy (Ea), enthalpy (ΔH#), and entropy (ΔS#) of the reaction using the Arrhenius and Eyring equations.[2]

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison and analysis.

Table 1: Proposed Experimental Conditions for a Typical Kinetic Run

ParameterValueRationale
Substrate Concentration~7.5 x 10⁻⁵ MA typical concentration for UV-Vis analysis.[1]
NaBH₄ Concentration~1.1 x 10⁻² MMaintained in large excess (~150-fold) for pseudo-first-order kinetics.[1]
Catalyst Concentration~1.0 x 10⁻⁷ MTypically very low; needs to be optimized for the specific catalyst.[1]
Temperature25.0 ± 0.1 °CControlled to ensure accurate rate constant determination.
SolventDeionized WaterCommon solvent for this model reaction.[1]
Monitoring Wavelength (λ_max)To be determined (~400 nm)Must be experimentally determined for the phenolate ion of the substrate.[3]

Table 2: Template for Kinetic and Thermodynamic Data Summary

Temperature (°C)Apparent Rate Constant (k_app) (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH#) (kJ/mol)Entropy of Activation (ΔS#) (J/mol·K)
20Value
25ValueCalculated from Arrhenius PlotCalculated from Eyring PlotCalculated from Eyring Plot
30Value
35Value

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying chemical mechanisms.

G prep prep exp exp data data analysis analysis sub_prep Prepare Stock Solutions (Substrate, NaBH₄, Catalyst) lambda_det Determine λ_max of Phenolate Ion sub_prep->lambda_det reaction_setup Set up Reaction Mixture in Cuvette sub_prep->reaction_setup lambda_det->reaction_setup Inform λ_max initiate Initiate Reaction (Add Catalyst) reaction_setup->initiate monitor Monitor Absorbance vs. Time at λ_max initiate->monitor collect Collect A vs. t Data monitor->collect plot Plot ln(Aₜ/A₀) vs. Time collect->plot calculate Calculate k_app from Slope plot->calculate thermo Repeat at Different Temps for Thermodynamics calculate->thermo

Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.

G General Catalytic Reduction Pathway (Langmuir-Hinshelwood Model) cluster_solution Solution Phase cluster_surface Catalyst Surface NP Nitrophenol (NP) NP_ads NP (adsorbed) NP->NP_ads Adsorption BH4 BH₄⁻ BH4_ads BH₄⁻ (adsorbed) -> Surface-H BH4->BH4_ads Adsorption AP Aminophenol (AP) reaction Surface Reaction (Rate-Determining Step) NP_ads->reaction BH4_ads->reaction reaction->AP Desorption

Caption: A generalized Langmuir-Hinshelwood mechanism for catalytic nitrophenol reduction.[1]

References

Application Notes and Protocols for the Safe Handling of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment of Structural Analogs

Due to the lack of specific data for 2-tert-butyl-6-methyl-4-nitrophenol, it is prudent to review the properties of structurally related compounds to infer potential hazards. Nitrophenols can be toxic, irritants, and environmentally hazardous. The data presented below is for informational purposes to guide a conservative risk assessment.

Physical and Chemical Properties of Analogous Compounds
Property2,6-Di-tert-butyl-4-nitrophenol2-tert-butyl-4-nitrophenol2-Nitro-4-tert-butylphenol
CAS Number 728-40-5[2]6683-81-4[3]3279-07-0[4]
Molecular Formula C₁₄H₂₁NO₃[2]C₁₀H₁₃NO₃[3]C₁₀H₁₃NO₃[4]
Molecular Weight 251.32 g/mol [2]195.21 g/mol [3]195.22 g/mol [4]
Appearance Solid--
Melting Point 154-156 °C[5]-26 °C[4]
Boiling Point 306.6 °C at 760 mmHg[5]-136 °C[4]
Flash Point 118 °C[5]-107.15 °C[4]
Toxicological Data of Analogous Compounds
CompoundTestRouteSpeciesDoseReference
2,6-Di-tert-butyl-4-nitrophenol LD50OralRat80 - 250 mg/kg[5][6][7]
2-tert-Butyl-6-methylphenol Acute Toxicity (Oral)Oral-Category 4 (Harmful if swallowed)[8]
2,6-Di-tert-butyl-4-methylphenol -Ingestion-May be harmful if swallowed. Causes gastrointestinal irritation.[9]

Based on these analogs, this compound should be presumed to be harmful or toxic if swallowed and a potential skin and eye irritant.

Experimental Protocols for Safe Handling

The following protocols outline the necessary precautions for handling this compound in a laboratory setting.

General Laboratory Safety Workflow

This workflow provides a systematic approach to handling potentially hazardous chemicals from procurement to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review analog data, assume high toxicity) gather_materials 2. Gather Materials (Chemical, SDS of analogs, PPE, spill kit) risk_assessment->gather_materials prep_work_area 3. Prepare Designated Work Area (Fume hood, bench liner, waste containers) gather_materials->prep_work_area don_ppe 4. Don Appropriate PPE prep_work_area->don_ppe weighing 5. Weighing and Transfer (Perform in fume hood, use anti-static gun if needed) don_ppe->weighing experiment 6. Perform Experimental Procedure weighing->experiment decontaminate 7. Decontaminate Equipment & Area (Wet-wiping, compatible solvent) experiment->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe waste_disposal 9. Dispose of Waste (Follow institutional guidelines) doff_ppe->waste_disposal wash_hands 10. Wash Hands Thoroughly waste_disposal->wash_hands elimination Elimination/Substitution (Most Effective) Use a less hazardous chemical if possible. engineering Engineering Controls Work in a certified chemical fume hood. Ensure proper ventilation. elimination->engineering admin Administrative Controls Establish SOPs. Provide training. Restrict access to authorized personnel. engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) Lab coat, gloves, safety goggles. admin->ppe

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the yield and purity of 2-tert-butyl-6-methyl-4-nitrophenol synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A: A low yield can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature could be too low for the specific reagents used.

  • Substrate Degradation: Harsh reaction conditions, particularly the use of highly acidic nitrating agents like a mixture of concentrated nitric and sulfuric acids, can cause the phenol to decompose into resins and tars.[1]

  • Side Product Formation: Competing reactions such as oxidation, over-nitration, or dealkylation can consume the starting material and reduce the yield of the desired product.[1][2][3]

  • Reagent Purity: Ensure the starting phenol and all reagents are of high purity, as impurities can interfere with the reaction.

Q2: The reaction mixture has turned dark brown or black, and I've isolated a tar-like substance. What went wrong?

A: The formation of resins and tars is a clear sign of substrate decomposition. This is a common outcome when attempting to nitrate hindered phenols with aggressive nitrating mixtures, such as concentrated nitric and sulfuric acids.[1] To avoid this, it is crucial to use milder conditions. Consider switching to a system of dilute nitric acid (30-70%) in an inert hydrocarbon solvent.[1]

Q3: My final product is contaminated with a colored impurity, likely a quinone. How can I prevent its formation?

A: Quinone formation is a result of the oxidation of the phenol starting material, a significant side reaction in this synthesis.[2] To minimize the formation of these byproducts, you can add an inhibitor to the reaction mixture. Suitable inhibitors include secondary or tertiary alcohols, aldehydes, or ketones. A concentration of 2 to 30 mole percent based on the starting alkylphenol is recommended.[2]

Q4: I am observing the formation of dinitrated products in my analysis. How can I improve the selectivity for mono-nitration?

A: Over-nitration, leading to products like 2-tert-butyl-6-methyl-4,X-dinitrophenol, typically occurs when reaction conditions are too severe.[3] To enhance selectivity for the desired mono-nitro product:

  • Control Stoichiometry: Use a carefully measured amount of the nitrating agent, avoiding a large excess.

  • Lower the Temperature: The nitration reaction is exothermic. Maintaining a lower, controlled temperature can significantly reduce the rate of the second nitration.

  • Use Milder Reagents: Employing milder nitrating agents such as metal nitrates (e.g., Cu(NO₃)₂) or tert-butyl nitrite can provide greater control and selectivity.[4][5]

Q5: I suspect dealkylation (loss of the tert-butyl group) is occurring. How can I confirm and prevent this?

A: Dealkylation is a known side reaction, especially when nitrating hindered phenols with strong acid mixtures, which can lead to the formation of products like 2-methyl-4,6-dinitrophenol.[1]

  • Confirmation: This can be confirmed by analyzing the product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify fragments or compounds with a lower molecular weight corresponding to the loss of a tert-butyl group.

  • Prevention: Avoid using mixed nitric and sulfuric acids. A proven method to prevent dealkylation is the use of 30-70% nitric acid within an inert liquid hydrocarbon solvent, which has been shown to produce high yields of the desired 4-nitro product without dealkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A: The key challenge is to selectively introduce a single nitro group at the para-position of the phenol ring without inducing unwanted side reactions. The starting material is highly activated, making it susceptible to oxidation, over-nitration, and degradation under typical nitrating conditions.[1][3]

Q2: What are the most effective nitrating systems for this synthesis?

A: While various methods exist, some of the most successful systems for this specific transformation include:

  • Dilute Nitric Acid: Using 30-70% nitric acid in an inert solvent like an aliphatic hydrocarbon provides good yields and minimizes side reactions like dealkylation.[1]

  • Metal Nitrates: Reagents like copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) have been shown to be efficient and regioselective for the mono-nitration of phenols under mild conditions.[4]

  • tert-Butyl Nitrite: This reagent is known for its high chemoselectivity towards phenols, yielding the desired product with minimal byproducts.[5][6]

  • Sodium Nitrite: Used in combination with an acid source, NaNO₂ can effectively nitrate phenols.[7][8]

Q3: Why is the standard concentrated HNO₃/H₂SO₄ mixture not suitable for this reaction?

A: The mixed acid system is extremely powerful and aggressive. For a highly activated and sterically hindered substrate like 2-tert-butyl-6-methylphenol, this system leads to extensive degradation, dealkylation, and the formation of tars, rather than the desired product.[1]

Q4: What is the optimal temperature range for this nitration?

A: The optimal temperature depends heavily on the chosen nitrating agent and solvent system. Reported temperature ranges vary from 0°C to 75°C.[1][2] For the method using dilute nitric acid in a hydrocarbon solvent, a range of 0°C to 40°C is recommended.[1] It is critical to carefully control the temperature to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes reported yields for the nitration of hindered phenols under various conditions, illustrating the importance of selecting the appropriate methodology.

Nitrating Agent/SystemSubstrateSolventTemperature (°C)Yield (%)Reference
30-70% Nitric Acid2,6-di-tert-butyl phenolAliphatic Hydrocarbon20 - 40~80[1]
Nitric Acid + InhibitorAlkylphenolsNot specified40 - 75Increased conversion[2]
Cu(NO₃)₂·3H₂OVarious PhenolsTHFReflux67 - 90[4]
tert-Butyl NitriteTyrosine DerivativeTHFNot specified~93 (conversion)[5]
NH₄NO₃ / KHSO₄Various PhenolsNot specifiedRefluxGood to Excellent[9]

Experimental Protocol: Nitration using Dilute Nitric Acid

This protocol is adapted from a patented method demonstrating high yield and purity for the nitration of sterically hindered phenols.[1]

Materials:

  • 2,6-di-tert-butyl phenol (or 2-tert-butyl-6-methylphenol as a similar substrate)

  • 30-40% Nitric Acid

  • Liquid aliphatic hydrocarbon solvent (e.g., hexane, heptane)

  • Sodium bicarbonate solution (for neutralization)

  • Water

Procedure:

  • Preparation: Dissolve one part by weight of the 2,6-dialkyl phenol (e.g., 2-tert-butyl-6-methylphenol) in approximately three parts by weight of the inert hydrocarbon solvent in a reaction vessel.

  • Reaction Setup: Place the required amount of 30-40% nitric acid into the reaction vessel, which is equipped with a stirrer and a cooling system.

  • Addition: Begin vigorous stirring of the nitric acid and start adding the phenol solution dropwise into the acid.

  • Temperature Control: Maintain the reaction temperature between 20°C and 40°C throughout the addition. Use external cooling to manage the exothermic reaction. The addition is typically completed over 30 to 60 minutes.

  • Reaction Time: After the addition is complete, continue stirring the mixture for an additional 15 to 30 minutes to ensure the reaction goes to completion.

  • Work-up (Phase Separation): Stop the stirring and allow the mixture to settle. Two distinct layers will form: an upper organic layer containing the product and a lower aqueous acid layer. Separate the layers.

  • Neutralization: Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again until the layer is neutral.

  • Isolation: Remove the solvent from the organic layer, for example, by steam distillation or vacuum evaporation.

  • Purification: The resulting crude product, 4-nitro-2,6-di-tert-butyl phenol, can be further purified by recrystallization from a suitable solvent like a liquid aliphatic hydrocarbon. The process typically yields a product with 95-97% purity.[1]

Mandatory Visualization

// Node Definitions Start [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Check for Oxidation\n(e.g., Quinone formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Check for Degradation\n(Resins, Tars)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Check for Over-Nitration\n(Dinitro products)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Check for Dealkylation\n(Loss of t-Butyl group)", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1 [label="Add Inhibitor\n(e.g., tert-Butanol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Milder Conditions\n(e.g., Dilute HNO₃ in Heptane)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Reduce Temperature &\nControl Stoichiometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Avoid Mixed Acid (H₂SO₄/HNO₃).\nUse Dilute HNO₃.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1 [label="Colored Impurities?"]; Start -> Cause2 [label="Dark & Tarry?"]; Start -> Cause3 [label="MS/NMR shows\nhigher MW?"]; Start -> Cause4 [label="MS/NMR shows\nlower MW?"];

Cause1 -> Solution1 [color="#4285F4"]; Cause2 -> Solution2 [color="#4285F4"]; Cause3 -> Solution3 [color="#4285F4"]; Cause4 -> Solution4 [color="#4285F4"]; } end_dot

Caption: Troubleshooting workflow for this compound synthesis.

References

common impurities in 2-tert-butyl-6-methyl-4-nitrophenol and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-butyl-6-methyl-4-nitrophenol. This guide focuses on identifying and removing common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

The primary impurities in this compound typically arise from the nitration of its precursor, 2-tert-butyl-6-methylphenol. The most common impurities include:

  • Unreacted Starting Material: 2-tert-butyl-6-methylphenol.

  • Positional Isomers: Nitration of the aromatic ring can also occur at other positions, leading to isomers such as 2-tert-butyl-6-methyl-x-nitrophenol. The formation of these isomers is influenced by the directing effects of the hydroxyl, tert-butyl, and methyl groups on the aromatic ring.

  • Di-nitrated Byproducts: Under harsh nitrating conditions or with an excess of the nitrating agent, di-nitrated products can be formed.

Q2: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for quantification. Gas Chromatography (GC) can also be employed for purity analysis.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective and commonly used methods for the purification of this compound are:

  • Recrystallization: This is a highly effective technique for removing impurities, especially for obtaining high-purity crystalline material.

  • Column Chromatography: This method is excellent for separating the desired product from its isomers and other byproducts, particularly when dealing with complex mixtures.

Troubleshooting Guides

Issue 1: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate.
  • Possible Cause: The presence of unreacted starting material and/or isomeric byproducts.

  • Troubleshooting Steps:

    • Identify the spots: Run a co-spot TLC with your crude product and the starting material (2-tert-butyl-6-methylphenol). The spot that aligns with the starting material is the unreacted precursor. The other spots are likely isomers.

    • Purification:

      • Column Chromatography: This is the most effective method to separate multiple components. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to isolate the desired 4-nitro isomer.

      • Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture might be sufficient to achieve the desired purity.

Issue 2: The purity of my product, as determined by HPLC, is below the desired specification (>99%).
  • Possible Cause: Incomplete removal of closely related impurities during a single purification step.

  • Troubleshooting Steps:

    • Optimize Recrystallization:

      • Experiment with different solvent systems. A mixture of a good solvent (where the compound is soluble when hot) and a poor solvent (where it is less soluble when cold) can improve crystal formation and impurity rejection. For nitrophenols, ethanol/water or ethanol/heptane mixtures are often effective.

      • Ensure a slow cooling rate during crystallization to allow for the formation of well-defined crystals, which are less likely to trap impurities.

      • Perform a second recrystallization step. A study on a similar compound showed that recrystallization from ethanol can yield a purity of higher than 99% as determined by HPLC.[1]

    • Sequential Purification: Combine purification techniques. First, use column chromatography to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity.

Data Presentation

Table 1: Comparison of Purification Methods for Nitrophenols

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>99%[1]Cost-effective, scalable, can yield very high purity.Yield losses, may not be effective for impurities with similar solubility.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).Variable, can be >98%Excellent for separating isomers and complex mixtures.More time-consuming, requires larger volumes of solvents, may have lower yields than recrystallization.

Experimental Protocols

General Synthesis of this compound

This protocol is a general procedure based on the nitration of similar phenolic compounds and should be adapted and optimized for specific experimental setups.

  • Dissolution: Dissolve 2-tert-butyl-6-methylphenol in a suitable organic solvent, such as ethyl acetate, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 45 minutes), monitoring the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum. A purity of over 99% can be achieved with this method.[1]

Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mobile phase of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Dissolve Dissolve 2-tert-butyl-6-methylphenol in Ethyl Acetate Start->Dissolve Cool Cool to 0°C Dissolve->Cool Nitration Add Nitrating Agent (HNO3/H2SO4) Cool->Nitration Reaction Stir at 0°C Nitration->Reaction Quench Quench with Ice Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude_Product Crude Product Dissolve_Hot Dissolve in Hot Ethanol Crude_Product->Dissolve_Hot Method 1 Load_Column Load on Silica Gel Column Crude_Product->Load_Column Method 2 Cool_Slowly Cool Slowly Dissolve_Hot->Cool_Slowly Filter_Crystals Filter Crystals Cool_Slowly->Filter_Crystals Wash_Cold Wash with Cold Ethanol Filter_Crystals->Wash_Cold Dry_Vacuum Dry under Vacuum Wash_Cold->Dry_Vacuum Pure_Product_Recryst Pure Product (>99%) Dry_Vacuum->Pure_Product_Recryst Elute Elute with Hexane/EtOAc Gradient Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Concentrate_Pure Concentrate Combine_Pure->Concentrate_Pure Pure_Product_Column Pure Product Concentrate_Pure->Pure_Product_Column

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-tert-butyl-6-methyl-4-nitrophenol. Peak tailing, a common form of peak asymmetry, can significantly compromise data quality by reducing resolution and affecting the accuracy of peak integration.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for an acidic compound like this compound?

Peak tailing for this analyte is most often due to secondary chemical interactions between the molecule and the stationary phase. The key factors are:

  • Silanol Interactions: The phenolic hydroxyl (-OH) group on your analyte is acidic. Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated (SiO-) and interact strongly with the analyte, causing a secondary retention mechanism that leads to tailing.[3][4] This effect is more pronounced at mid-range pH levels.[5]

  • Incorrect Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte's phenolic group, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, resulting in a broadened, tailing peak.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape. This often presents as a peak that is sharp at the front and tails at the back, resembling a right triangle.[7]

  • Physical Column Issues: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing tailing for all peaks in the chromatogram, not just the analyte of interest.

Q2: How does mobile phase pH specifically affect the peak shape of this nitrophenol compound?

The mobile phase pH is critical for controlling the ionization state of this compound. As a phenol derivative, it is a weak acid.

  • To achieve a sharp, symmetrical peak, the analyte should be kept in a single, non-ionized state.

  • This is accomplished by setting the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[8] At a low pH (e.g., pH 2.5-3.0), the phenolic group remains fully protonated (-OH), minimizing its ability to interact with the stationary phase via ion-exchange and improving peak shape.[2]

  • Operating at a pH near the pKa will result in poor, broad, and tailing peaks.[6]

Q3: What type of HPLC column is recommended to minimize peak tailing for phenolic compounds?

Column choice is crucial. To reduce unwanted silanol interactions, consider the following:

  • High-Purity, End-Capped Columns: Modern columns are typically made from high-purity "Type B" silica, which has fewer acidic silanol groups and trace metal impurities.[2][5] "End-capping" further deactivates most remaining silanols by reacting them with a small silylating agent.

  • Recommended Phases: A high-quality, end-capped C18 or C8 column is a standard choice. For more persistent tailing, consider a column with a polar-embedded phase, which provides additional shielding of the underlying silica surface.[9] Phenyl-type columns can also offer alternative selectivity for aromatic compounds.[10]

Q4: Can my sample preparation or injection solvent contribute to peak tailing?

Yes, absolutely. Two common issues are:

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, particularly for early-eluting peaks. Ideally, dissolve your sample in the mobile phase itself or in a weaker solvent.[7]

  • Sample Concentration (Mass Overload): As mentioned, injecting too much analyte can overload the column. If you suspect this, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, mass overload was the likely cause.[1]

Q5: How can I determine if the tailing is a chemical issue versus a physical or system-level problem?

A simple diagnostic test is to observe all the peaks in your chromatogram:

  • Analyte-Specific Tailing: If only the this compound peak (or other polar, ionizable compounds) is tailing, the cause is likely chemical (silanol interactions, incorrect pH).

  • General Tailing: If all peaks in the chromatogram are tailing or fronting, the problem is more likely physical or system-wide. This could include extra-column volume (e.g., using tubing with too large an internal diameter), a void in the column, or a blocked frit.[11]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for Analyte check_all_peaks Are ALL peaks in the chromatogram tailing? start->check_all_peaks no_path No (Analyte-Specific) check_all_peaks->no_path No yes_path Yes (System-Wide) check_all_peaks->yes_path Yes optimize_ph 1. Optimize Mobile Phase pH (Set pH 2 units below analyte pKa, e.g., pH 2.5-3.0) add_modifier 2. Add Mobile Phase Modifier (e.g., 0.1% Formic Acid or TFA) optimize_ph->add_modifier check_column 3. Evaluate Column Choice (Use high-purity, end-capped, or polar-embedded column) add_modifier->check_column check_overload 1. Check for Mass Overload (Dilute sample 10x and re-inject) check_solvent 2. Check Injection Solvent (Dissolve sample in mobile phase) check_overload->check_solvent check_hardware 3. Inspect System Hardware (Check for column void, blocked frit, extra-column volume) check_solvent->check_hardware

References

degradation pathways of 2-tert-butyl-6-methyl-4-nitrophenol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals investigating the degradation pathways of 2-tert-butyl-6-methyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

Based on studies of structurally similar nitrophenolic compounds, the primary degradation pathways for this compound are expected to involve microbial degradation, advanced oxidation processes (AOPs), and photodegradation. Microbial pathways often involve initial reduction of the nitro group to an amino group or hydroxylation of the benzene ring.[1][2] Advanced oxidation processes, such as ozonation or Fenton-like reactions, generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to ring cleavage and mineralization.[3][4] Photodegradation can occur through direct photolysis or in the presence of a photocatalyst like TiO2, leading to the formation of various intermediates.[5]

Q2: I am not observing any degradation of this compound in my microbial culture. What are the possible reasons?

Several factors could contribute to the lack of microbial degradation:

  • Inappropriate microbial strain: The selected microorganism may not possess the necessary enzymatic machinery to metabolize this specific nitrophenol. The presence of bulky substituents like the tert-butyl and methyl groups can hinder enzymatic activity.[2][6]

  • Toxicity: High concentrations of the compound can be toxic to the microorganisms, inhibiting their metabolic activity.[2]

  • Sub-optimal culture conditions: Factors such as pH, temperature, aeration, and nutrient availability are critical for microbial growth and enzymatic activity.

  • Acclimation period: The microbial culture may require a period of acclimation to induce the expression of the relevant degradative enzymes.

Q3: My advanced oxidation process (AOP) is showing low degradation efficiency. How can I improve it?

To enhance the efficiency of your AOP:

  • Optimize pH: The pH of the solution significantly influences the generation of hydroxyl radicals. The optimal pH varies depending on the specific AOP being used (e.g., Fenton, photo-Fenton, ozonation).

  • Adjust Catalyst/Oxidant Dosage: The concentrations of catalysts (e.g., Fe²⁺, TiO₂) and oxidants (e.g., H₂O₂, O₃) are crucial. An excess or deficit of either can limit the reaction rate.[3][4]

  • Increase UV/Light Intensity (for photocatalysis): In photocatalytic processes, the light intensity directly affects the rate of catalyst activation and radical generation.[5]

  • Address Scavenging Effects: Other organic or inorganic compounds in the matrix can compete for hydroxyl radicals, reducing the degradation efficiency of the target compound.

Troubleshooting Guides

Issue 1: Inconsistent results in microbial degradation experiments.
Potential Cause Troubleshooting Step
Contamination of the microbial culture.Use aseptic techniques throughout the experiment. Regularly check the purity of your culture using microscopy and plating.
Variability in inoculum size or growth phase.Standardize the inoculum preparation procedure. Always use cultures from the same growth phase (e.g., mid-exponential phase) for inoculation.
Fluctuation in experimental conditions.Ensure precise control over pH, temperature, and agitation speed. Use a well-calibrated incubator and shaker.
Degradation of the compound due to abiotic factors.Run parallel control experiments without the microbial inoculum to assess any abiotic degradation (e.g., hydrolysis, photolysis).
Issue 2: Formation of unexpected or persistent intermediates during degradation.
Potential Cause Troubleshooting Step
Incomplete degradation pathway.Increase the reaction time or adjust experimental parameters (e.g., increase oxidant concentration in AOPs, provide a longer incubation time for microbial degradation).
Polymerization of intermediates.This can occur at high concentrations of the parent compound or intermediates. Diluting the initial concentration may help. Analyze for the formation of higher molecular weight products.
Identification of incorrect intermediates.Use multiple analytical techniques (e.g., GC-MS, LC-MS/MS, NMR) to confirm the structure of the intermediates.

Experimental Protocols

Protocol 1: General Method for Microbial Degradation Assay
  • Prepare Mineral Salt Medium: A standard mineral salt medium (MSM) should be prepared and autoclaved.

  • Inoculum Preparation: Grow the selected microbial strain in a nutrient-rich medium until it reaches the mid-exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Experimental Setup: In sterile flasks, add a defined volume of MSM. Spike with a stock solution of this compound to the desired final concentration. Inoculate with the prepared microbial culture.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature and agitation speed.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots from the flasks. Centrifuge the samples to remove biomass. Analyze the supernatant for the concentration of the parent compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: General Method for Photocatalytic Degradation Assay
  • Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in deionized water at a specific concentration (e.g., 1 g/L).

  • Experimental Setup: In a photoreactor, add the catalyst suspension and a stock solution of this compound to achieve the desired final concentration.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the compound and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a light source (e.g., UV lamp, simulated sunlight). Maintain constant stirring and temperature.

  • Sampling and Analysis: At specific time intervals, collect samples from the reactor. Filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles. Analyze the filtrate for the concentration of the parent compound and its degradation products using HPLC or GC-MS.

Quantitative Data Summary

Table 1: Microbial Degradation of Structurally Similar Nitrophenols

CompoundMicroorganismDegradation EfficiencyIncubation TimeReference
4-NitrophenolRhodococcus imtechensis RKJ300~90%48 hours[1]
2,4-Di-tert-butylphenolLysinibacillus sp. (D3)89.31%7 days[7]
2,4-DinitrophenolRhodococcus imtechensis RKJ300~85%72 hours[1]

Table 2: Advanced Oxidation of Structurally Similar Nitrophenols

CompoundProcessDegradation EfficiencyReaction TimeReference
2,2'-methylenebis(4-methyl-6-tert-butylphenol)Catalytic Ozonation (nano-Fe₃O₄@CDA/O₃)>70%120 minutes[4]
Mononitrophenols MixtureTAML activator/H₂O₂Complete≤45 minutes[3]
4-NitrophenolPhotocatalysis (C, N-TiO₂)87%420 minutes[5]

Visualizations

Microbial_Degradation_Pathway This compound This compound Intermediate_1 2-tert-butyl-6-methyl-4-aminophenol This compound->Intermediate_1 Nitroreductase Intermediate_2 Substituted Catechol This compound->Intermediate_2 Monooxygenase Ring_Cleavage_Products Ring_Cleavage_Products Intermediate_1->Ring_Cleavage_Products Dioxygenase TCA_Cycle_Intermediates TCA_Cycle_Intermediates Ring_Cleavage_Products->TCA_Cycle_Intermediates Further Metabolism CO2 + H2O CO2 + H2O TCA_Cycle_Intermediates->CO2 + H2O Mineralization Intermediate_2->Ring_Cleavage_Products

Caption: Hypothetical microbial degradation pathway for this compound.

AOP_Degradation_Workflow Compound_Solution Aqueous solution of This compound Oxidant Add Oxidant (e.g., H2O2, O3) Compound_Solution->Oxidant Catalyst Add Catalyst (e.g., Fe(II), TiO2) Oxidant->Catalyst Radical_Generation Generation of Hydroxyl Radicals (•OH) Catalyst->Radical_Generation Degradation Attack on Aromatic Ring & Degradation Radical_Generation->Degradation Sampling Regular Sampling Degradation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis HPLC or GC-MS Analysis Quenching->Analysis

Caption: General experimental workflow for Advanced Oxidation Process (AOP).

Troubleshooting_Logic Start No/Low Degradation Observed Check_Controls Are abiotic controls showing degradation? Start->Check_Controls Check_Experimental_Conditions Are experimental conditions optimal? (pH, Temp, Conc.) Check_Controls->Check_Experimental_Conditions No Isolate_Abiotic_Factor Investigate abiotic degradation (e.g., photolysis, hydrolysis) Check_Controls->Isolate_Abiotic_Factor Yes Check_Microbial_Activity Is the microbial culture viable and active? Check_Experimental_Conditions->Check_Microbial_Activity Yes (for microbial exp.) Check_AOP_Efficiency Are catalyst and oxidant concentrations correct? Check_Experimental_Conditions->Check_AOP_Efficiency Yes (for AOP exp.) Optimize_Conditions Optimize experimental parameters Check_Experimental_Conditions->Optimize_Conditions No Acclimate_Culture Acclimate culture or screen for more robust strains Check_Microbial_Activity->Acclimate_Culture No Adjust_Reagents Adjust catalyst/oxidant ratios Check_AOP_Efficiency->Adjust_Reagents No

Caption: A logical troubleshooting guide for degradation experiments.

References

Technical Support Center: Enhancing the Aqueous Solubility of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-tert-butyl-6-methyl-4-nitrophenol in aqueous solutions.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃PubChem[1]
Molecular Weight209.24 g/mol PubChem[1]
Predicted Aqueous Solubility40.55 mg/LALOGPS[2]
pKa~7.15 (estimated based on 4-nitrophenol)[3]
AppearanceYellowish crystalline solid-

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of a large, nonpolar tert-butyl group and a methyl group contributes to the molecule's hydrophobicity, or its tendency to repel water. While the polar nitro and hydroxyl groups can form hydrogen bonds with water, the bulky hydrophobic regions dominate, leading to poor solubility.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A2: For initial troubleshooting, it is recommended to start with mechanical methods such as agitation (stirring or vortexing) and gentle heating. Sonication can also be employed to break down solid aggregates and enhance dissolution. However, be cautious with heating as it may degrade the compound. If these methods are insufficient, chemical approaches such as pH adjustment, the use of co-solvents, or complexation agents should be considered.

Q3: What is the expected baseline solubility of this compound in water?

A3: The predicted aqueous solubility of this compound is approximately 40.55 mg/L[2]. This is a computationally derived estimate and the actual experimental value may vary. This low solubility underscores the need for enhancement techniques for many experimental applications.

Troubleshooting Guides

This section provides detailed strategies to increase the aqueous solubility of this compound.

Method 1: pH Adjustment

The solubility of phenolic compounds is often pH-dependent. By increasing the pH of the solution, the phenolic hydroxyl group can be deprotonated to form a more soluble phenolate anion.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a Stock Solution of the Phenol: If possible, prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Determine the Target pH: The pKa of this compound is estimated to be around 7.15, similar to 4-nitrophenol[3]. To ensure significant deprotonation and increased solubility, the pH of the final aqueous solution should be adjusted to be at least 1-2 pH units above the pKa. A target pH of 8.5 to 9.5 is a good starting point.

  • Prepare the Aqueous Buffer: Prepare an aqueous buffer at the desired target pH (e.g., Tris or phosphate buffer).

  • Titration and Dissolution:

    • Slowly add small aliquots of a dilute basic solution (e.g., 0.1 M NaOH) to your aqueous solution containing the undissolved compound while monitoring the pH with a calibrated pH meter.

    • Continuously stir the solution to facilitate dissolution as the pH increases.

    • Alternatively, add the stock solution of the phenol dropwise to the prepared alkaline buffer with vigorous stirring.

  • Observation and Equilibration: Allow the solution to stir for a sufficient period (e.g., 1-2 hours) at a controlled temperature to ensure equilibrium is reached. Visually inspect for any remaining undissolved particles.

  • Filtration (Optional): If complete dissolution is not achieved, the saturated solution can be filtered through a 0.22 µm syringe filter to remove any undissolved solid before determining the concentration of the dissolved compound.

Expected Outcome: Increasing the pH to the alkaline range will significantly increase the solubility of this compound. The solution may develop a more intense yellow color due to the formation of the nitrophenolate ion.

Troubleshooting:

  • Precipitation occurs upon pH adjustment: This may indicate that the solubility limit has been exceeded even at the higher pH. Consider using a combination of pH adjustment and another method like co-solvents.

  • Compound degradation: Some phenolic compounds can be unstable at high pH[4]. It is advisable to conduct stability studies if the solution is to be stored for an extended period.

pH_Adjustment_Workflow start Start with undissolved compound in aqueous solution add_base Add base dropwise with stirring start->add_base prepare_base Prepare dilute NaOH or KOH solution prepare_base->add_base monitor_pH Monitor pH with a calibrated meter add_base->monitor_pH target_pH Target pH > pKa (e.g., pH 8.5-9.5) monitor_pH->target_pH observe Observe for dissolution monitor_pH->observe not_dissolved Incomplete dissolution observe->not_dissolved fully_dissolved Compound fully dissolved not_dissolved->fully_dissolved If dissolved troubleshoot Consider other methods (co-solvents, cyclodextrins) not_dissolved->troubleshoot If still not dissolved

Workflow for increasing solubility via pH adjustment.
Method 2: Co-solvents

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds. They work by reducing the polarity of the solvent system.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Solubility Enhancement

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and propylene glycol are common choices for biological applications due to their lower toxicity.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility:

    • Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.

    • Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A shaker or rotator is recommended.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the Data: Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal mixture for your needs.

Quantitative Data for Structurally Similar Compounds:

CompoundCo-solvent SystemSolubility EnhancementSource
Poorly soluble drugsEthanol, Propylene Glycol, PEG 400Significant increase in solubility[3]
Hydrophobic compoundsEthanol/Water mixturesVaries with compound and % ethanol-

Troubleshooting:

  • Compound precipitates upon dilution: If a stock solution in a high concentration of co-solvent is diluted with an aqueous buffer, the compound may precipitate. It is crucial to determine the maximum tolerable aqueous dilution.

  • Co-solvent interferes with the experiment: Co-solvents can affect enzymatic assays, cell viability, or other biological systems. Always run appropriate vehicle controls.

Co_solvent_Workflow start Start with undissolved compound select_cosolvent Select a co-solvent (e.g., Ethanol, PEG) start->select_cosolvent prepare_mixtures Prepare aqueous mixtures with varying co-solvent % select_cosolvent->prepare_mixtures add_compound Add excess compound to each mixture prepare_mixtures->add_compound equilibrate Equilibrate with agitation add_compound->equilibrate analyze Centrifuge, filter, and analyze supernatant concentration equilibrate->analyze end Determine optimal co-solvent concentration analyze->end

Workflow for determining solubility in co-solvent systems.
Method 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0, 5, 10, 20, 50, 100 mM).

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Processing: Centrifuge the suspensions to pellet the undissolved compound. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Determine the concentration of the dissolved this compound in each filtered solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Phase Solubility Diagram: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this diagram can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex[5].

Quantitative Data for Structurally Similar Compounds:

Guest MoleculeCyclodextrinSolubility Enhancement (S/S₀)Source
PhenylpropanoidsRAMEB (10 mM)Up to 17-fold[5]
Poorly soluble drugsβ-CD derivativesVaries, can be significant[6]

Troubleshooting:

  • Limited solubility enhancement: The size of the hydrophobic guest molecule must be compatible with the cyclodextrin cavity. If enhancement is poor with β-CD, consider trying a different type of cyclodextrin (e.g., γ-CD for larger molecules or HP-β-CD for generally better solubility).

  • Complex precipitation: At high concentrations, the inclusion complex itself may precipitate. This will be evident as a plateau or decrease in the phase solubility diagram.

Cyclodextrin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare aqueous cyclodextrin solutions (varying concentrations) B Add excess This compound A->B C Equilibrate (e.g., 24-72h shaking) B->C D Centrifuge and filter to get clear supernatant C->D E Analyze compound concentration in supernatant (e.g., HPLC, UV-Vis) D->E F Plot Phase Solubility Diagram (Solubility vs. [Cyclodextrin]) E->F

Workflow for cyclodextrin-mediated solubility enhancement.

References

preventing side reactions in the synthesis of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-tert-butyl-6-methyl-4-nitrophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 2-tert-butyl-6-methylphenol. This reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a solvent. The key challenge is to achieve regioselective nitration at the para-position (C4) to the hydroxyl group while minimizing the formation of ortho-isomers and other side products.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: During the nitration of 2-tert-butyl-6-methylphenol, several side reactions can occur, leading to a mixture of products. The primary side reactions include:

  • Ortho-Nitration: Formation of 2-tert-butyl-6-methyl-x-nitrophenols where the nitro group is at the ortho position to the hydroxyl group. Due to steric hindrance from the tert-butyl and methyl groups, nitration at the C6 position is less likely than at the C4 position.

  • Dinitration: Introduction of two nitro groups onto the phenol ring, which can occur under harsh reaction conditions.

  • Oxidation: Phenols are susceptible to oxidation, which can be promoted by nitric acid, especially at elevated temperatures, leading to the formation of colored byproducts.

  • Dealkylation: In the presence of strong acids, the tert-butyl group can be cleaved from the aromatic ring.[1][2]

Q3: How can I improve the regioselectivity of the nitration to favor the formation of the desired 4-nitro isomer?

A3: Achieving high regioselectivity for the 4-nitro isomer is crucial. Several factors can be optimized:

  • Choice of Nitrating Agent: Using a milder nitrating agent can enhance selectivity. While mixed acid (HNO₃/H₂SO₄) is a powerful nitrating agent, it can lead to oxidation and byproducts with hindered phenols.[1][2] Dilute nitric acid or other nitrating agents like tert-butyl nitrite have been used for chemoselective nitration of phenols.[3]

  • Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred for the nitration of hindered phenols to improve the yield of the para-isomer. A patent for a similar process suggests that carrying out the reaction in an inert liquid hydrocarbon solvent can improve the yield of the 4-nitro product.[1]

  • Temperature: Lowering the reaction temperature generally increases selectivity and reduces the rate of side reactions such as oxidation.

Q4: My product is a dark, oily mixture. How can I effectively purify this compound?

A4: Purification of the crude product is essential to remove side products and unreacted starting material. A common purification strategy involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed to remove residual acid.

  • Chromatography: Column chromatography is a highly effective method for separating the desired 4-nitro isomer from ortho-isomers and other impurities.

  • Crystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or GC-MS. Increase the reaction time or slightly elevate the temperature if necessary, but be mindful of increased side product formation.
Suboptimal reaction conditions.Optimize the choice of nitrating agent, solvent, and temperature. Refer to the detailed experimental protocol below for a starting point.
High Proportion of Ortho-Isomer Reaction conditions favor ortho-nitration.Employ a bulkier nitrating agent or a non-coordinating solvent to sterically hinder attack at the ortho-positions.
High reaction temperature.Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time.
Formation of Dark-Colored Byproducts Oxidation of the phenol.Use a less concentrated nitrating agent. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Keep the reaction temperature low.
Presence of Dinitrated Products Excess of nitrating agent or harsh reaction conditions.Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly to the reaction mixture to maintain control over the reaction exotherm.
Difficult Purification Complex mixture of isomers and byproducts.Optimize the reaction to minimize side product formation. For purification, consider a multi-step approach combining chromatography and recrystallization.

Experimental Protocols

Key Experiment: Regioselective Nitration of 2-tert-butyl-6-methylphenol

This protocol is a representative procedure adapted from general methods for the nitration of hindered phenols. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-tert-butyl-6-methylphenol

  • Nitric acid (e.g., 30-70% solution)[1]

  • Inert solvent (e.g., hexane or similar aliphatic hydrocarbon)[1]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 2-tert-butyl-6-methylphenol in the inert hydrocarbon solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the nitric acid solution dropwise to the stirred solution while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by carefully adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent to yield pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data based on similar reactions)

Nitrating Agent Solvent Temperature (°C) Yield of 4-nitro isomer (%) Yield of ortho-isomers (%) Other Byproducts (%)
70% HNO₃Hexane0-5~80[1]<10~10
HNO₃/H₂SO₄Dichloromethane0-5Variable, high risk of oxidationVariableHigh
tert-Butyl nitriteTHFRoom TempHigh selectivity reported for phenols[3]Low[3]Minimal[3]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start Dissolve Dissolve 2-tert-butyl-6-methylphenol in inert solvent Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Nitration Slow addition of Nitrating Agent Cool->Nitration Stir Stir at low temperature Nitration->Stir Monitor Monitor (TLC/GC-MS) Stir->Monitor Monitor->Stir Incomplete Quench Quench with cold water Monitor->Quench Complete Extract Extract with organic solvent Quench->Extract Wash Wash with H₂O & NaHCO₃ soln. Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions Start_Material 2-tert-butyl-6-methylphenol Desired_Product This compound Start_Material->Desired_Product Para-Nitration Ortho_Isomer Ortho-nitro Isomer Start_Material->Ortho_Isomer Ortho-Nitration Dinitrated_Product Dinitrated Product Start_Material->Dinitrated_Product Excess Nitrating Agent Oxidation_Products Oxidation Products Start_Material->Oxidation_Products Harsh Conditions Dealkylation_Product Dealkylated Phenol Start_Material->Dealkylation_Product Strong Acid

Caption: Potential side reactions in the nitration of 2-tert-butyl-6-methylphenol.

References

resolving co-eluting peaks in the chromatographic analysis of nitrophenol isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of nitrophenol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on co-eluting peaks.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic separation of nitrophenol isomers.

Issue 1: My o-, m-, and p-nitrophenol peaks are completely co-eluting on a standard C18 column.

Answer:

Complete co-elution of isomers on a standard C18 column is a common challenge due to their similar hydrophobicities. To resolve this, you need to introduce different separation mechanisms or enhance the subtle differences between the isomers.

Recommended Actions:

  • Optimize the Mobile Phase pH: The ionization of nitrophenols is pH-dependent. Adjusting the mobile phase pH can alter the charge state of the isomers and improve separation.[1][2][3] Since the pKa values for 2-nitrophenol and 4-nitrophenol are approximately 7.23 and 7.15, respectively, operating at a pH below this range will keep them in their neutral forms, which may increase retention and provide a basis for separation.[1]

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol may introduce different selectivity. Methanol can enhance π-π interactions, especially if you switch to a phenyl-based stationary phase.[4]

  • Switch to a Different Stationary Phase:

    • Phenyl-Hexyl Column: These columns provide an additional separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the nitrophenol isomers.[4][5] This can be highly effective for separating positional isomers.

    • Cyclodextrin-Based Column: Cyclodextrin stationary phases separate isomers based on their ability to fit into the cyclodextrin cavity, offering excellent selectivity for structural isomers.[6][7][8]

  • Consider Micellar Liquid Chromatography (MLC): Using a mobile phase containing surfactants (like SDS) above their critical micelle concentration can provide a unique separation mechanism.[9][10][11] The solutes partition between the mobile phase, the micelles, and a surfactant-modified stationary phase.

Issue 2: Two of my nitrophenol isomer peaks are partially overlapping (appearing as a shoulder).

Answer:

A shoulder on a peak is a classic sign of partial co-elution.[12][13] This indicates that your current method has some selectivity, but it's insufficient for baseline resolution.

Recommended Actions:

  • Fine-tune the Mobile Phase Composition:

    • Isocratic Elution: Make small, systematic changes to the ratio of your organic modifier to the aqueous phase. For reversed-phase chromatography, decreasing the percentage of the organic component will increase retention times and may improve resolution.[14]

    • Gradient Elution: If you are using a gradient, try making it shallower (i.e., decrease the rate of change of the organic modifier concentration). This will give the isomers more time to interact with the stationary phase and can improve separation.[15]

  • Adjust the Column Temperature: Lowering the temperature can sometimes increase the retention of polar analytes relative to nonpolar ones in reversed-phase chromatography, potentially improving selectivity.[16] Conversely, increasing the temperature can also alter selectivity and may improve peak shape by reducing mobile phase viscosity.[16][17] The effect is compound-specific and should be tested.

  • Reduce the Flow Rate: A lower flow rate increases the time the analytes spend in the column, which can lead to better resolution.[15] However, this will also increase the total run time.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I confirm it?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping or a single, combined peak.[12][13] You can confirm co-elution using:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or excessive tailing/fronting, which can indicate the presence of more than one compound.[13]

  • Diode Array Detector (DAD): A DAD can perform peak purity analysis by acquiring UV spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it suggests the presence of multiple components.[12][13]

  • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of the ions across the peak. If different ions are detected at different points within the same chromatographic peak, it confirms co-elution.[12]

Q2: How does pH affect the separation of nitrophenol isomers?

A2: The pH of the mobile phase is a critical parameter for separating ionizable compounds like nitrophenols.[2] The hydroxyl group on the phenol ring is acidic, and the different electronic effects of the nitro group in the ortho, meta, and para positions result in slightly different pKa values. By adjusting the pH of the mobile phase, you can control the degree of ionization of each isomer.[3] In their ionized (phenolate) form, they are more polar and will elute earlier in reversed-phase HPLC. In their neutral (phenol) form, they are less polar and will be retained longer.[3] Manipulating the pH can therefore change the relative retention times and selectivity between the isomers. For instance, at lower pH values, the dissociation of nitrophenols is suppressed, which can lead to greater adsorption onto the stationary phase and potentially better separation.[1]

Q3: What are the advantages of using a phenyl-based stationary phase for nitrophenol isomers?

A3: Phenyl-based stationary phases, such as phenyl-hexyl columns, offer a different selectivity compared to traditional alkyl (C8, C18) phases. They provide hydrophobic interactions as well as π-π interactions. Since nitrophenols are aromatic compounds, the π-π interactions between the electron-rich phenyl rings of the stationary phase and the nitrophenol analytes can significantly enhance separation, especially for positional isomers.[4][5]

Q4: Can temperature be used to resolve co-eluting nitrophenol isomers?

A4: Yes, temperature can be a useful tool for optimizing separation. Changing the column temperature affects the thermodynamics of the interactions between the analytes and the stationary phase, which can alter selectivity.[16] Increasing the temperature generally decreases retention times and reduces the viscosity of the mobile phase, which can lead to sharper peaks and allow for faster flow rates.[16][18] The effect of temperature on selectivity is compound-specific, so it is an important parameter to investigate during method development.

Q5: Are there non-HPLC methods for separating nitrophenol isomers?

A5: Yes, other techniques can be used. Capillary Zone Electrophoresis (CZE) is an effective method for separating nitrophenol isomers. The separation in CZE is based on differences in the charge-to-size ratio of the analytes. The separation can be optimized by adjusting the pH of the running buffer and by using additives like methanol or cyclodextrins.[19] Column chromatography using a stationary phase like silica or alumina is also a common technique for the purification and separation of nitrophenol isomers on a preparative scale.[20][21][22]

Data Presentation

Table 1: Example HPLC Conditions for Nitrophenol Isomer Separation
ParameterCondition 1: Reversed-PhaseCondition 2: Phenyl Column
Column C18 (e.g., Chromolith RP-18e)[23]Phenyl-Hexyl
Mobile Phase 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)[23]Methanol : Water
Flow Rate 1.0 - 3.0 mL/min[23]1.0 mL/min
Detection UV (at optimal wavelength)[23]UV (e.g., 280 nm)
Temperature Ambient or controlled (e.g., 35°C)Ambient or controlled
Expected Elution Order Varies with exact conditionso-nitrophenol, m-nitrophenol, p-nitrophenol

Note: These are starting conditions and may require optimization for your specific application.

Experimental Protocols

Protocol 1: General Method Development for Resolving Nitrophenol Isomers by RP-HPLC
  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Prepare a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).

  • pH Screening:

    • Adjust the pH of the aqueous buffer to a starting point, for example, pH 3.0.

    • Run an isocratic elution with a mobile phase composition of 60:40 (Aqueous:Organic).

    • Repeat the analysis at different pH values (e.g., 4.0, 5.0, 6.0) to observe the effect on retention and selectivity.[2]

  • Organic Modifier Optimization:

    • At the optimal pH, vary the percentage of the organic modifier (e.g., 30%, 40%, 50%) to find the best balance between resolution and analysis time.

    • If resolution is still poor, switch the organic modifier (e.g., from acetonitrile to methanol) and repeat the optimization.

  • Temperature Optimization:

    • Set the column temperature to 30°C and perform the analysis.

    • Increase the temperature in increments (e.g., to 40°C and 50°C) to evaluate the effect on peak shape and selectivity.[16]

  • Alternative Stationary Phase:

    • If co-elution persists, switch to a column with a different selectivity, such as a Phenyl-Hexyl column, and repeat the optimization process, preferably starting with methanol as the organic modifier to leverage π-π interactions.[4]

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_purity Confirm Co-elution (DAD Peak Purity / MS) start->check_purity optimize_mp Optimize Mobile Phase check_purity->optimize_mp optimize_pH Adjust pH (e.g., pH 3-6) optimize_mp->optimize_pH optimize_org Change Organic Modifier (ACN <=> MeOH) optimize_pH->optimize_org optimize_grad Adjust Gradient Slope optimize_org->optimize_grad check_res1 Resolution Improved? optimize_grad->check_res1 change_params Modify Other Parameters check_res1->change_params No end_resolved Peaks Resolved check_res1->end_resolved Yes optimize_temp Adjust Temperature (e.g., 30-50°C) change_params->optimize_temp optimize_flow Adjust Flow Rate optimize_temp->optimize_flow check_res2 Resolution Improved? optimize_flow->check_res2 change_sp Change Stationary Phase check_res2->change_sp No check_res2->end_resolved Yes phenyl_col Use Phenyl Column (for π-π interactions) change_sp->phenyl_col cd_col Use Cyclodextrin Column (for inclusion complexation) change_sp->cd_col phenyl_col->end_resolved end_not_resolved Further Method Development Needed phenyl_col->end_not_resolved cd_col->end_resolved cd_col->end_not_resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Selectivity_Mechanisms cluster_C18 C18 Column cluster_Phenyl Phenyl Column cluster_CD Cyclodextrin Column C18 Analyte Hydrophobic Interactions Phenyl Analyte Hydrophobic Interactions π-π Interactions CD Analyte Inclusion Complexation (Shape/Size Selectivity) Title Primary Separation Mechanisms for Nitrophenol Isomers

Caption: Key separation mechanisms of different HPLC stationary phases.

References

Technical Support Center: Quantification of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-tert-butyl-6-methyl-4-nitrophenol.

Troubleshooting Guides

This section addresses common issues encountered during the calibration curve setup for the quantification of this compound using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)

Possible Causes:

  • Inaccurate Standard Preparation: Errors in weighing the analytical standard, improper serial dilutions, or use of contaminated solvents can lead to non-linear responses.

  • Instrumental Issues: A contaminated detector, a failing lamp in a UV detector, or an unstable spray in a mass spectrometer can result in inconsistent signal responses.

  • Inappropriate Concentration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the detector.

  • Analyte Instability: The analyte may be degrading in the sample matrix or upon exposure to light or temperature fluctuations.

Troubleshooting Steps:

  • Verify Standard Preparation: Prepare a fresh set of calibration standards using a calibrated balance and high-purity solvents. Ensure all volumetric glassware is properly calibrated.

  • Instrument Check: Perform routine maintenance on your instrument. For HPLC-UV, check the lamp's energy. For LC-MS or GC-MS, clean the ion source and check for stable spray or ionization.

  • Adjust Concentration Range: If saturation is suspected at higher concentrations, narrow the calibration range or dilute the higher concentration standards.

  • Assess Analyte Stability: Prepare a fresh stock solution and compare its response to the old stock. Analyze standards immediately after preparation.

Issue 2: High Variability in Peak Area/Height for Replicate Injections

Possible Causes:

  • Injector Malfunction: A leaking injector seal or a partially blocked syringe can lead to inconsistent injection volumes.

  • Air Bubbles in the System: Air bubbles in the pump or injector can cause pressure fluctuations and variable flow rates, affecting peak areas.

  • Sample Matrix Effects: Components in the sample matrix can interfere with the ionization or detection of the analyte, causing signal suppression or enhancement.

Troubleshooting Steps:

  • Inspect the Injector: Check for leaks around the injector port and replace the injector seal if necessary. Ensure the syringe is clean and functioning correctly.

  • Degas Mobile Phase/Carrier Gas: Adequately degas the mobile phase for HPLC. For GC, ensure a pure and consistent flow of the carrier gas.

  • Evaluate Matrix Effects: If analyzing complex samples, prepare matrix-matched calibration standards to compensate for any signal suppression or enhancement.

Issue 3: Peak Tailing or Fronting

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

  • Column Degradation: The stationary phase of the column may be degrading, or the column may be contaminated.

  • Inappropriate Mobile Phase/Carrier Gas Flow Rate: A flow rate that is too high or too low can affect peak shape.

  • Secondary Interactions: The analyte may be interacting with active sites on the column.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the injected sample to see if the peak shape improves.

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

  • Optimize Flow Rate: Adjust the flow rate to the optimal range for the column dimensions and particle size.

  • Mobile Phase Modification: For HPLC, adjusting the pH of the mobile phase or adding an ion-pairing reagent can sometimes mitigate secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for the quantification of nitrophenols using HPLC-UV?

A1: While the specific linear range for this compound needs to be determined experimentally, for similar nitrophenols, a linear range of 0.1 to 100 µg/mL is often achievable with good linearity (R² > 0.99).

Q2: Is derivatization necessary for the analysis of this compound by GC-MS?

A2: Yes, derivatization is generally recommended for the GC-MS analysis of phenolic compounds. Underivatized nitrophenols can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[1] Silylation is a common derivatization technique for phenols.

Q3: What are the common issues with baseline noise or drift during HPLC analysis?

A3: Baseline noise or drift can be caused by several factors, including air bubbles in the system, improper solvent degassing, mobile phase contamination, or a failing detector lamp.[2] Troubleshooting involves degassing the mobile phase, purging the system, and ensuring the cleanliness of all solvents and vials.[2]

Q4: How can I address retention time shifts in my chromatographic analysis?

A4: Retention time shifts can indicate issues with the column, mobile phase, or the instrument itself.[2] Potential causes include column degradation, changes in mobile phase composition or pH, or instrument malfunctions.[2] To troubleshoot, you can try conditioning or replacing the column, preparing a fresh mobile phase, and performing instrument maintenance.[2]

Q5: What should I do if I observe distorted peak shapes in my chromatogram?

A5: Irregular or distorted peak shapes can impact the accuracy and precision of your calibration.[2] Common causes include problems with column performance, issues with sample injection, or problems related to the mobile phase.[2] Optimizing the column temperature, adjusting the sample injection volume, or evaluating the mobile phase composition and flow rate can help resolve these issues.[2]

Data Presentation

The following table provides representative quantitative data for the analysis of a nitrophenol, which can be used as a reference for method development for this compound.

ParameterHPLC-UVGC-MS (with Derivatization)
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL
Intra-day Precision (%RSD) < 5%< 8%
Inter-day Precision (%RSD) < 7%< 10%
Recovery 95 - 105%92 - 108%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 270-320 nm is expected for nitrophenols).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Calibration Curve Construction:

    • Inject each calibration standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

Protocol 2: GC-MS Method for Quantification (with Derivatization)
  • Derivatization:

    • To 100 µL of the sample or standard, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Allow the mixture to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification. Select characteristic ions for the derivatized analyte.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate) at 1 mg/mL.

    • Prepare serial dilutions to obtain calibration standards in the range of 0.05 to 50 µg/mL.

    • Derivatize the standards using the same procedure as the samples.

  • Calibration Curve Construction:

    • Inject each derivatized standard in triplicate.

    • Plot the average peak area of the selected quantification ion against the concentration.

    • Perform a linear regression to determine the calibration equation and R².

Visualizations

Calibration_Curve_Troubleshooting start Start: Calibration Curve Issue linearity Poor Linearity (R² < 0.99) start->linearity variability High Variability in Replicates start->variability peak_shape Peak Tailing/Fronting start->peak_shape check_standards Verify Standard Preparation linearity->check_standards Inaccurate Standards? check_instrument_lin Check Instrument Performance linearity->check_instrument_lin Instrument Problem? adjust_range Adjust Concentration Range linearity->adjust_range Detector Saturation? check_injector Inspect Injector variability->check_injector Injection Inconsistent? degas Degas Mobile Phase/Carrier Gas variability->degas Pressure Fluctuations? matrix_effects Evaluate Matrix Effects variability->matrix_effects Complex Sample? dilute_sample Dilute Sample peak_shape->dilute_sample Overloading? column_maintenance Column Maintenance peak_shape->column_maintenance Column Contaminated? optimize_flow Optimize Flow Rate peak_shape->optimize_flow Suboptimal Flow? end_node Issue Resolved check_standards->end_node check_instrument_lin->end_node adjust_range->end_node check_injector->end_node degas->end_node matrix_effects->end_node dilute_sample->end_node column_maintenance->end_node optimize_flow->end_node

Caption: Troubleshooting workflow for common calibration curve issues.

Experimental_Workflow start Start: Quantification of Analyte prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_samples Prepare Samples for Analysis start->prep_samples prep_standards Prepare Calibration Standards (Serial Dilution) prep_stock->prep_standards derivatization Derivatization (for GC-MS) prep_standards->derivatization chrom_analysis Chromatographic Analysis (HPLC or GC-MS) prep_standards->chrom_analysis HPLC Path prep_samples->derivatization prep_samples->chrom_analysis HPLC Path derivatization->chrom_analysis GC-MS Path data_acquisition Data Acquisition (Peak Area/Height) chrom_analysis->data_acquisition build_curve Construct Calibration Curve data_acquisition->build_curve quantify Quantify Analyte in Samples build_curve->quantify end_node End: Report Results quantify->end_node

Caption: Experimental workflow for generating a valid calibration curve.

References

Technical Support Center: Stability of 2-tert-butyl-6-methyl-4-nitrophenol Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 2-tert-butyl-6-methyl-4-nitrophenol stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in water but readily dissolves in common organic solvents. For optimal stability and solubility, it is recommended to use spectroscopy-grade solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

The choice of solvent may depend on the specific requirements of your downstream application. It is crucial to use anhydrous solvents, as water can facilitate degradation pathways.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the longevity and stability of your stock solutions, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Reduces the rate of chemical degradation.
Light Store in amber or opaque vials.Protects the compound from light-induced degradation.
Atmosphere Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidation.
Container Use tightly sealed vials with PTFE-lined caps.Prevents solvent evaporation and contamination.

Q3: How can I visually assess if my this compound stock solution has degraded?

A3: While visual inspection is not a definitive measure of stability, certain signs may indicate degradation:

  • Color Change: A noticeable change in the color of the solution (e.g., darkening or yellowing) can suggest the formation of degradation products.

  • Precipitation: The formation of a precipitate may indicate that the compound is no longer fully dissolved, potentially due to degradation or solvent evaporation.

Any visually altered solution should be verified for concentration and purity using an appropriate analytical method before use.

Q4: How long can I expect my stock solution to be stable?

A4: The stability of your stock solution is highly dependent on the solvent, concentration, and storage conditions. As there is limited published stability data for this specific compound, it is strongly recommended to perform your own stability assessment. For critical applications, it is best practice to prepare fresh solutions or re-qualify stored solutions every 1-3 months.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the stock solution leading to a lower effective concentration.1. Prepare a fresh stock solution.2. Perform a stability study on your stored solution using the protocol below.3. Ensure proper storage conditions are being met.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Presence of degradation products.1. Compare the chromatogram to that of a freshly prepared standard.2. Consider the potential degradation pathways (see diagram below) to hypothesize the identity of the new peaks.3. If possible, use mass spectrometry to identify the impurities.
Difficulty dissolving the compound Incorrect solvent choice or presence of moisture.1. Use a recommended anhydrous organic solvent.2. Gently warm the solution or use sonication to aid dissolution.

Experimental Protocols

Protocol for Stability Assessment of this compound Stock Solutions via HPLC-UV

This protocol outlines a general method for assessing the stability of your stock solution over time.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Your stored stock solution

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Standards:

  • Prepare a fresh stock solution of this compound in your chosen solvent at the same concentration as the solution being tested.

  • Create a calibration curve by preparing a series of dilutions from the fresh stock solution.

3. HPLC Method Parameters (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Determined by measuring the absorbance spectrum of a fresh solution (typically in the range of 270-350 nm for nitrophenols).

4. Experimental Procedure:

  • Time Point Zero (T0):

    • Inject the calibration standards to establish a standard curve.

    • Inject your stored stock solution (appropriately diluted to fall within the calibration curve range). This is your initial concentration.

  • Subsequent Time Points (e.g., 1, 2, 4, 8, 12 weeks):

    • At each time point, retrieve the stored stock solution.

    • Allow it to equilibrate to room temperature.

    • Inject the solution (diluted as before) into the HPLC system.

    • Calculate the concentration using the initial calibration curve.

5. Data Analysis:

  • Compare the concentration at each time point to the initial (T0) concentration.

  • A significant decrease in concentration (e.g., >5-10%) indicates degradation.

  • Monitor the appearance and area of any new peaks, which represent degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Fresh and Stored Stock Solutions prep_standards Prepare Calibration Standards from Fresh Stock prep_stock->prep_standards analyze_samples Analyze Stored Solution at T0 and Subsequent Time Points prep_stock->analyze_samples gen_curve Generate Calibration Curve prep_standards->gen_curve run_hplc Run HPLC Analysis calc_conc Calculate Concentration of Stored Solution gen_curve->calc_conc analyze_samples->calc_conc monitor_deg Monitor for Degradation Products analyze_samples->monitor_deg compare_conc Compare Concentration to T0 calc_conc->compare_conc

Caption: Workflow for HPLC-based stability testing.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound denitration Denitration/Hydroxylation (e.g., via hydrolysis or oxidation) parent->denitration reduction Nitro Group Reduction (e.g., by reducing agents) parent->reduction oxidation Side-Chain Oxidation (e.g., by strong oxidizers) parent->oxidation product_denitration 2-tert-butyl-6-methyl-benzene-1,4-diol denitration->product_denitration product_reduction 4-amino-2-tert-butyl-6-methylphenol reduction->product_reduction product_oxidation Oxidized side-chain derivatives oxidation->product_oxidation

Caption: Potential degradation pathways for this compound.

Validation & Comparative

comparing the reactivity of 2-tert-butyl-6-methyl-4-nitrophenol with other nitrophenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of substituted phenols is paramount. This guide provides a comparative analysis of 2-tert-butyl-6-methyl-4-nitrophenol against other relevant nitrophenols: 4-nitrophenol, 2,6-di-tert-butyl-4-nitrophenol, and 2,6-dimethyl-4-nitrophenol. The comparison focuses on key chemical transformations including oxidation, reduction, and radical scavenging, supported by available experimental data and established chemical principles.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of a substituted phenol is primarily governed by the electronic nature and steric bulk of its substituents. The interplay of these factors dictates the ease of oxidation of the phenolic hydroxyl group, the susceptibility of the nitro group to reduction, and the molecule's ability to act as a radical scavenger.

  • This compound possesses a moderately hindered phenolic hydroxyl group due to the presence of an ortho-tert-butyl group and an ortho-methyl group. The bulky tert-butyl group provides significant steric hindrance, while the methyl group contributes less steric bulk but is electron-donating. The para-nitro group is a strong electron-withdrawing group, which can influence the redox potential of the molecule.

  • 4-Nitrophenol serves as a baseline reference with no steric hindrance around the hydroxyl group. Its reactivity is primarily dictated by the electronic effect of the para-nitro group.

  • 2,6-di-tert-butyl-4-nitrophenol is a highly sterically hindered phenol. The two ortho-tert-butyl groups effectively shield the hydroxyl group, significantly impacting its ability to participate in reactions.

  • 2,6-dimethyl-4-nitrophenol presents an intermediate case of steric hindrance compared to the tert-butyl substituted analogues. The methyl groups are less bulky than tert-butyl groups, allowing for greater accessibility to the hydroxyl group.

Comparative Reactivity Analysis

Radical Scavenging Activity

The radical scavenging activity of phenols is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a lower IC50 value indicates higher antioxidant activity. Steric hindrance around the hydroxyl group is a critical factor. While bulky ortho substituents can stabilize the resulting phenoxyl radical, they can also impede the approach of the DPPH radical, leading to a decrease in the observed scavenging rate.

CompoundPredicted Relative DPPH Radical Scavenging Activity (IC50)Rationale
4-Nitrophenol Lowest (Highest Activity)No steric hindrance allows for rapid reaction with the DPPH radical.
2,6-dimethyl-4-nitrophenol IntermediateModerate steric hindrance from methyl groups.
This compound HighSignificant steric hindrance from the tert-butyl and methyl groups.
2,6-di-tert-butyl-4-nitrophenol Highest (Lowest Activity)Extreme steric hindrance from two tert-butyl groups severely restricts access to the hydroxyl group.

Note: This table is based on established principles of steric effects on radical scavenging activity. Specific IC50 values for all four compounds under identical conditions are not available in the reviewed literature.

One study on the antioxidant activity of 2,4-di-tert-butylphenol reported an IC50 value of 60 µg/ml in a DPPH assay[1]. This suggests that even with steric hindrance, these compounds can exhibit radical scavenging properties.

Oxidation

The oxidation of phenols typically involves the removal of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. Bulky ortho substituents can decrease the rate of oxidation by sterically hindering the approach of an oxidizing agent. The electron-donating or -withdrawing nature of the substituents also plays a role in modulating the oxidation potential.

A qualitative comparison suggests that the ease of oxidation would likely follow the inverse order of steric hindrance, similar to radical scavenging.

Reduction

The reduction of nitrophenols typically targets the nitro group, converting it to an amino group. This reaction is generally less sensitive to steric hindrance around the hydroxyl group. However, the overall electronic environment of the aromatic ring, influenced by all substituents, will affect the reduction potential. The electrochemical reduction of 4-nitrophenol has been studied in detail, with the process being favored in acidic media[2]. While specific comparative data for the other three compounds is lacking, it is expected that the presence of electron-donating alkyl groups (tert-butyl and methyl) would make the reduction of the nitro group slightly more difficult compared to 4-nitrophenol.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard method for determining the radical scavenging activity of phenolic compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (nitrophenols)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds in methanol.

  • To a cuvette, add a specific volume of the DPPH solution (e.g., 2.96 mL) and a small volume of the test compound solution (e.g., 40 µL).

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 20-30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A control sample containing methanol instead of the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % RSA = [ (A_control - A_sample) / A_control ] * 100

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the concentration of the test compound.

Electrochemical Reduction of Nitrophenols

This protocol outlines a general procedure for comparing the reduction potentials of nitrophenols using cyclic voltammetry.

Materials:

  • Working electrode (e.g., glassy carbon, gold, or silver)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Supporting electrolyte solution (e.g., 0.1 M Na2SO4 in an appropriate solvent)

  • Test compounds (nitrophenols)

Procedure:

  • Prepare a solution of the test compound in the supporting electrolyte solution at a known concentration (e.g., 1 mM).

  • Assemble the three-electrode system in the electrochemical cell containing the test solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back. The potential range should encompass the reduction potential of the nitro group.

  • Record the resulting voltammogram (current vs. potential).

  • The peak potential of the reduction wave provides information about the reduction potential of the nitrophenol.

  • Repeat the experiment for each of the other nitrophenols under identical conditions for a comparative analysis.

Visualizing Reaction Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_assays Reactivity Assays cluster_data Data Analysis NP1 2-tert-butyl-6-methyl- 4-nitrophenol Oxidation Oxidation Assay NP1->Oxidation Reduction Electrochemical Reduction NP1->Reduction Radical DPPH Radical Scavenging Assay NP1->Radical NP2 4-Nitrophenol NP2->Oxidation NP2->Reduction NP2->Radical NP3 2,6-di-tert-butyl- 4-nitrophenol NP3->Oxidation NP3->Reduction NP3->Radical NP4 2,6-dimethyl- 4-nitrophenol NP4->Oxidation NP4->Reduction NP4->Radical Kinetics Reaction Kinetics Oxidation->Kinetics Potentials Reduction Potentials Reduction->Potentials IC50 IC50 Values Radical->IC50 Comparison Comparative Reactivity Analysis Kinetics->Comparison Potentials->Comparison IC50->Comparison

Caption: Experimental workflow for comparative reactivity analysis.

steric_hindrance_effect cluster_reactivity Impact on Reactivity Steric_Hindrance Increasing Steric Hindrance at Ortho Positions Oxidation_Rate Decreased Rate of Oxidation Steric_Hindrance->Oxidation_Rate Hinders approach of oxidizing agent Radical_Scavenging Decreased Radical Scavenging Rate Steric_Hindrance->Radical_Scavenging Blocks access to phenolic -OH group

Caption: Effect of steric hindrance on phenol reactivity.

References

A Comparative Guide to Analytical Methods for the Determination of 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2-tert-butyl-6-methyl-4-nitrophenol. Due to a lack of specific validated methods for this exact analyte in publicly available literature, this guide presents a comparison of established methods for structurally similar compounds, namely tert-butylated phenols and nitrophenols. The performance data and experimental protocols are based on validated methods for these analogous compounds and serve as a strong starting point for the development and validation of a specific method for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the analysis of phenolic compounds in various matrices.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the validation parameters for analytical methods developed for compounds structurally related to this compound. This data provides an expected performance benchmark for a newly developed method.

Parameter HPLC-UV Method (for Nitrophenols) [1]GC-MS Method (for Alkylphenols) [2][3]
Analyte(s) 2-Nitrophenol, 4-Nitrophenol6-methyl-2-tert-butylphenol
Linearity Range 0.01 - 5.0 µg/mL1 - 100 µg/L
Correlation Coefficient (r²) > 0.999Not explicitly stated, but linearity is implied
Accuracy (% Recovery) 90 - 112%Not explicitly stated
Precision (%RSD) < 5% (Intra-day and Inter-day)Repeatability (CVr %): 4.3, Intermediate precision (% CV): 6.7
Limit of Detection (LOD) 0.1 - 0.3 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.3 - 1.0 µg/mL1 µg/L

Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of phenolic compounds, adaptable for this compound, based on established methods and ICH Q2(R1) guidelines.[4][5][6]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of non-volatile, polar phenolic compounds.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). For example, a starting condition of 60:40 (Acetonitrile:Water) with a linear gradient to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 270 nm or 350 nm is expected based on the nitrophenol structure).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) might be necessary to remove excipients.

4. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile phenolic compounds. Derivatization may be required to improve the volatility and chromatographic behavior of the analyte.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Autosampler.

  • Data acquisition and processing software.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (with a splitless time of 1 minute).

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (the molecular ion and key fragment ions would need to be determined from a full scan acquisition of the standard).

3. Standard and Sample Preparation (with Derivatization):

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common agent for derivatizing phenolic hydroxyl groups.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). To an aliquot of the standard, add the derivatization agent, and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. Concentrate the extract and perform the same derivatization procedure as for the standard.

4. Method Validation Parameters (as per ICH Q2(R1)):

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, with the analysis performed on the derivatized analyte.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Validation Execution cluster_reporting 3. Reporting & Implementation Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report Imp Method Implementation Report->Imp

Caption: Workflow for Analytical Method Validation.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_L Good Linearity (r² > 0.999) HPLC_A High Accuracy (90-112% Recovery) HPLC_L->HPLC_A HPLC_P Excellent Precision (<5% RSD) HPLC_A->HPLC_P HPLC_S Moderate Sensitivity (LOD ~0.1-0.3 µg/mL) HPLC_P->HPLC_S GCMS_L Good Linearity (over specified range) GCMS_A Good Accuracy (typically >80% Recovery) GCMS_L->GCMS_A GCMS_P Good Precision (<15% RSD) GCMS_A->GCMS_P GCMS_S High Sensitivity (LOQ ~1 µg/L) GCMS_P->GCMS_S Analyte 2-tert-butyl-6-methyl- 4-nitrophenol Analyte->HPLC_L suitable for Analyte->GCMS_L suitable for

Caption: Comparison of HPLC-UV and GC-MS Performance.

References

A Comparative Guide to Mitochondrial Uncoupling Agents: 2,4-Dinitrophenol vs. 2,6-Di-tert-butyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 2,4-Dinitrophenol (DNP) and 2,6-Di-tert-butyl-4-nitrophenol (DBNP) for researchers in mitochondrial studies, highlighting their mechanisms, efficacy, and safety profiles. Please note that experimental data on the uncoupling activity of 2-tert-butyl-6-methyl-4-nitrophenol was not available in the reviewed literature; therefore, the structurally related compound DBNP is used for this comparative analysis.

This guide provides a detailed comparison of two nitrophenol compounds, 2,4-Dinitrophenol (DNP) and 2,6-Di-tert-butyl-4-nitrophenol (DBNP), in the context of their application as mitochondrial uncoupling agents in research. Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without the synthesis of ATP. This process is of significant interest in studies of cellular metabolism, bioenergetics, and thermogenesis.

Mechanism of Action

Both DNP and DBNP are lipophilic weak acids that function as protonophores. They readily diffuse across the inner mitochondrial membrane in their protonated form, release a proton into the mitochondrial matrix, and return to the intermembrane space in their anionic form. This shuttling of protons bypasses the ATP synthase complex, effectively uncoupling electron transport from oxidative phosphorylation. The energy that would have been used for ATP synthesis is instead dissipated as heat.

Performance Comparison

While extensive quantitative data exists for the uncoupling effects of DNP, similar detailed experimental data for DBNP is less prevalent in the public domain. However, based on available information and physicochemical properties, a comparative overview can be constructed. DBNP is considered a potent uncoupler of ATP-generating oxidative phosphorylation.[1]

Parameter2,4-Dinitrophenol (DNP)2,6-Di-tert-butyl-4-nitrophenol (DBNP)
Mitochondrial Respiration Significantly increases oxygen consumption rate (OCR) in a dose-dependent manner.Acts as an uncoupler, suggesting an increase in OCR, though specific quantitative data is limited.
Mitochondrial Membrane Potential Causes a dose-dependent decrease in mitochondrial membrane potential.As an uncoupler, it is expected to dissipate the proton gradient and decrease membrane potential.
ATP Synthesis Markedly inhibits ATP synthesis.Its function as an uncoupler implies a significant reduction in ATP synthesis.
Toxicity (LD50, oral, rat) 30 mg/kg80-93 mg/kg[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in uncoupling studies are provided below.

Measurement of Mitochondrial Oxygen Consumption

Method: High-Resolution Respirometry (e.g., using a Clark-type electrode or a Seahorse XF Analyzer).

Protocol Outline (Clark-type electrode):

  • Calibrate the oxygen electrode with air-saturated and oxygen-depleted buffer.

  • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature.

  • Add isolated mitochondria to the chamber.

  • Measure the basal respiration rate (State 2).

  • Add a substrate (e.g., glutamate/malate or succinate) to initiate electron transport.

  • Add ADP to measure the coupled respiration rate (State 3).

  • After ADP is phosphorylated to ATP, the respiration rate will slow down (State 4).

  • Add the uncoupling agent (DNP or DBNP) at various concentrations and record the maximal uncoupled respiration rate.

  • Add inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to confirm that the oxygen consumption is mitochondrial.

Measurement of Mitochondrial Membrane Potential

Method: Fluorescence microscopy or flow cytometry using a potentiometric dye (e.g., TMRM, TMRE, or JC-1).

Protocol Outline (using TMRM):

  • Culture cells to the desired confluency.

  • Load the cells with TMRM (tetramethylrhodamine, methyl ester) at a low, non-quenching concentration in a culture medium.

  • Incubate the cells to allow the dye to accumulate in the mitochondria.

  • Wash the cells to remove the excess dye.

  • Acquire baseline fluorescence images or flow cytometry data.

  • Add the uncoupling agent (DNP or DBNP) and monitor the change in TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

  • As a positive control, use a known potent uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) to induce complete depolarization.

Measurement of ATP Synthesis

Method: Luciferase-based bioluminescence assay.

Protocol Outline:

  • Isolate mitochondria from the tissue or cells of interest.

  • Incubate the isolated mitochondria in a reaction buffer containing a respiratory substrate and ADP.

  • At specific time points, take aliquots of the mitochondrial suspension and stop the ATP synthesis reaction.

  • Lyse the mitochondria to release the ATP.

  • Add the luciferase reagent, which contains luciferin and luciferase enzyme.

  • Measure the bioluminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Compare the ATP levels in treated versus untreated mitochondria.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the uncoupling mechanism and a typical experimental workflow.

Uncoupling_Mechanism cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) IMS ATPSynthase ATP Synthase IMS->ATPSynthase H+ Uncoupler_H U-H IMS->Uncoupler_H H+ IMM Matrix Uncoupler_anion U- Matrix->Uncoupler_anion H+ ETC Electron Transport Chain ETC->IMS H+ ATPSynthase->Matrix H+ ATP ATP ATPSynthase->ATP ADP + Pi -> ATP Uncoupler_H->Matrix U-H Uncoupler_anion->IMS U-

Caption: Mechanism of mitochondrial uncoupling by a protonophore (U-H).

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis isolate_mito Isolate Mitochondria or Culture Cells ocr_assay Measure Oxygen Consumption Rate isolate_mito->ocr_assay mmp_assay Measure Mitochondrial Membrane Potential isolate_mito->mmp_assay atp_assay Measure ATP Synthesis isolate_mito->atp_assay data_analysis Compare Dose-Response Curves & IC50/EC50 ocr_assay->data_analysis mmp_assay->data_analysis atp_assay->data_analysis

Caption: A typical experimental workflow for evaluating mitochondrial uncouplers.

Conclusion

Both 2,4-Dinitrophenol and 2,6-Di-tert-butyl-4-nitrophenol are effective uncouplers of mitochondrial oxidative phosphorylation. DNP is a well-characterized tool in metabolic research, but its high toxicity is a significant drawback. DBNP, while also being a potent uncoupler, appears to have a lower acute toxicity in rats compared to DNP, as indicated by its higher LD50 value.[2][3] However, a comprehensive understanding of DBNP's uncoupling efficiency and potential off-target effects requires further quantitative investigation. The choice of uncoupling agent for research purposes should be guided by the specific experimental goals, with careful consideration of the compound's potency, potential toxicity, and the availability of detailed characterization data.

References

Confirming the Identity of Synthesized 2-tert-butyl-6-methyl-4-nitrophenol using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the identity of synthesized 2-tert-butyl-6-methyl-4-nitrophenol. By comparing predicted spectral data with that of structurally similar molecules, we can establish a high degree of confidence in the target compound's structure.

Comparative Analysis of NMR Spectral Data

To confirm the identity of the synthesized this compound, a comparative analysis of its predicted ¹H and ¹³C NMR spectral data against the experimental data of structurally related compounds was performed. The predicted data for the target molecule was obtained using advanced computational algorithms. The comparison compounds include 2-tert-butyl-6-methylphenol and 4-nitrophenol, which represent key structural fragments of the target molecule.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental values for the comparative compounds. The data is presented to highlight the expected shifts and to provide a basis for structural verification.

Table 1: ¹H NMR Chemical Shift Comparison (ppm)

Proton AssignmentPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-tert-butyl-6-methylphenolExperimental Chemical Shift (ppm) for 4-nitrophenol
-OH~8.0 - 9.0~4.5 - 5.5~10.0 - 11.0
Ar-H (adjacent to -NO₂)~7.9-~8.1
Ar-H (adjacent to -OH)~7.8~6.8 - 7.1~6.9
-CH₃~2.3~2.2-
-C(CH₃)₃~1.4~1.4-

Note: Predicted values are estimates and may vary slightly from experimental results. The broad range for the -OH proton is due to its sensitivity to solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Comparison (ppm)

Carbon AssignmentPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-tert-butyl-6-methylphenolExperimental Chemical Shift (ppm) for 4-nitrophenol
C-OH~155~152~161
C-NO₂~141-~141
C-tert-butyl~138~136-
C-CH₃~128~128-
Ar-CH (adjacent to -NO₂)~124-~126
Ar-CH (adjacent to -OH)~123~122~116
C(CH₃)₃~35~34-
C(CH₃)₃~30~30-
-CH₃~17~16-

Note: Predicted values are estimates and may vary slightly from experimental results.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS reference signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, splitting patterns (for ¹H NMR), and integrations to elucidate the molecular structure.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Nitration Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Column Chromatography Pure Product Pure Product Purification->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy ¹H and ¹³C NMR Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Compare with Predicted & Related Spectra Structure Confirmed Structure Confirmed Data Analysis->Structure Confirmed

A Framework for Inter-laboratory Comparison of 2-tert-butyl-6-methyl-4-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the analysis of 2-tert-butyl-6-methyl-4-nitrophenol. In the absence of direct proficiency testing programs for this specific analyte, this document outlines a standardized protocol and data reporting structure to ensure comparability of results across different laboratories. Adherence to this guide will facilitate the robust evaluation of analytical method performance and inter-laboratory variability.

Experimental Protocols

A validated analytical method is crucial for reliable quantification. The following high-performance liquid chromatography (HPLC) method is proposed for this inter-laboratory study, based on established methods for similar phenolic compounds.[1][2][3] Participating laboratories should adhere to these protocols as closely as possible. Any deviations must be documented and reported.

1. Sample Preparation

  • Objective: To prepare a homogenous and stable sample for distribution to participating laboratories.

  • Procedure:

    • A stock solution of this compound will be prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. The purity of the standard should be ≥98%.

    • The stock solution will be diluted to create two concentration levels for analysis: a high concentration (e.g., 10 µg/mL) and a low concentration (e.g., 1 µg/mL).

    • The final samples will be prepared in a matrix relevant to the intended application (e.g., a placebo formulation, cell culture media, or a standard buffer).

    • Aliquots of each concentration level will be transferred to amber glass vials, sealed, and stored at 2-8°C until shipment to participating laboratories.

    • Homogeneity and stability of the samples will be assessed by the coordinating laboratory prior to distribution.

2. Chromatographic Conditions

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid is suggested. The optimal mobile phase composition should be determined by each laboratory to achieve adequate separation and peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined and used for quantification.

  • Column Temperature: 30°C.

3. Method Validation Parameters

Each participating laboratory should perform a validation of their analytical method and report the following parameters:

  • Linearity: A minimum of a five-point calibration curve should be prepared, and the correlation coefficient (r²) should be >0.99.

  • Accuracy (Recovery): The recovery should be determined by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). The mean recovery should be within 90-110%.

  • Precision (Repeatability and Intermediate Precision): Precision should be assessed by analyzing replicate preparations of the sample at the same concentration on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be ≤5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other appropriate methods.

Data Presentation

Participating laboratories are required to report their analytical results for the distributed samples, along with their method validation data, in the format specified in the table below. This standardized reporting will allow for a direct and objective comparison of performance.

Table 1: Summary of Inter-laboratory Comparison Results for this compound Analysis

ParameterLaboratory 1Laboratory 2Laboratory 3...
Method Validation Data
Linearity (r²)
Accuracy (% Recovery)
Precision (% RSD - Repeatability)
Precision (% RSD - Intermediate)
LOD (µg/mL)
LOQ (µg/mL)
Analysis of Test Samples
Mean Measured Concentration - Low Level (µg/mL)
Standard Deviation - Low Level
% RSD - Low Level
Mean Measured Concentration - High Level (µg/mL)
Standard Deviation - High Level
% RSD - High Level

Visualizations

The following diagrams illustrate the overall workflow of the inter-laboratory comparison study and the analytical process within each participating laboratory.

Inter_Laboratory_Comparison_Workflow cluster_coordination Coordinating Laboratory cluster_participants Participating Laboratories Coord_Prep Sample Preparation (High & Low Concentrations) Coord_Homogeneity Homogeneity & Stability Testing Coord_Prep->Coord_Homogeneity Coord_Distribute Sample Distribution Coord_Homogeneity->Coord_Distribute Lab_Receipt Sample Receipt Coord_Distribute->Lab_Receipt Lab_Analysis Sample Analysis Lab_Receipt->Lab_Analysis Lab_Report Data Reporting Lab_Analysis->Lab_Report Data_Compilation Data Compilation & Statistical Analysis Lab_Report->Data_Compilation Final_Report Final Comparison Report Data_Compilation->Final_Report

Caption: Workflow of the inter-laboratory comparison study.

Analytical_Workflow Start Receive Sample Prep_Standards Prepare Calibration Standards Start->Prep_Standards Prep_Sample Prepare Sample for Injection (Dilution, Filtration) Start->Prep_Sample Sequence Run Analytical Sequence (Standards & Samples) Prep_Standards->Sequence Prep_Sample->Sequence HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) HPLC_Setup->Sequence Data_Processing Data Processing (Peak Integration, Quantification) Sequence->Data_Processing Validation Method Validation Assessment Data_Processing->Validation Report Generate Report Validation->Report

Caption: Analytical workflow within a participating laboratory.

References

A Researcher's Guide to Assessing the Purity of Commercial 2-tert-butyl-6-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques to assess the purity of commercial 2-tert-butyl-6-methyl-4-nitrophenol. Given that some suppliers do not provide detailed analytical data for this compound, this guide equips researchers with the necessary protocols to independently verify its purity.[1]

Comparison of Analytical Techniques for Purity Assessment

The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and provides different types of information regarding the sample's purity.

Technique Principle Strengths Limitations Information Provided
HPLC Separation based on polarityHigh resolution, suitable for non-volatile and thermally labile compounds.[2][3][4]Requires a reference standard for quantification, potential for co-elution of impurities.Purity percentage based on peak area, detection of non-volatile impurities.
GC-MS Separation based on volatility and mass-to-charge ratioHigh sensitivity, provides structural information of impurities.[5][6][7]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[7]Purity percentage based on peak area, identification of volatile impurities.
qNMR Signal intensity is directly proportional to the number of nucleiDoes not require a specific reference standard of the analyte, provides absolute purity.[8][9][10][11]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.Absolute purity determination, structural confirmation of the main component and impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample_receipt Receive Commercial Sample sample_prep Prepare Stock Solution sample_receipt->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr hplc_data Analyze HPLC Chromatogram hplc->hplc_data gcms_data Analyze GC-MS Spectra gcms->gcms_data qnmr_data Analyze NMR Spectrum qnmr->qnmr_data purity_determination Determine Overall Purity hplc_data->purity_determination gcms_data->purity_determination qnmr_data->purity_determination

Caption: A flowchart outlining the key steps for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of nitrophenols.[2][4]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the commercial this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all components (e.g., 15-20 minutes).

    • Identify the main peak corresponding to this compound.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of phenolic compounds.[6][12]

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the commercial sample in a suitable solvent like dichloromethane or methanol (e.g., 100 µg/mL).

  • Procedure:

    • Inject the sample into the GC.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Calculate the purity based on the peak area percentage in the TIC.

    • Identify impurities by comparing their mass spectra with spectral libraries.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the use of qNMR for absolute purity determination.[8][10]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial this compound.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) to allow for complete magnetization recovery (e.g., 5 times the longest T1).

    • Use a 90° pulse angle.

  • Procedure:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Potential Signaling Pathway Involvement

Substituted phenols and nitrophenols can interact with various biological pathways. While the specific signaling pathways for this compound are not extensively documented, related compounds are known to affect pathways involved in cellular stress and metabolism. For instance, some nitrophenols can act as uncouplers of oxidative phosphorylation.[13] The diagram below illustrates a generalized pathway that could be influenced by such compounds.

signaling_pathway Potential Cellular Pathway Affected by Nitrophenols cluster_membrane Mitochondrial Inner Membrane etc Electron Transport Chain h_plus_gradient Proton Gradient etc->h_plus_gradient Proton Pumping atp_synthase ATP Synthase atp ATP atp_synthase->atp Synthesis substrate Substrates (e.g., NADH) substrate->etc Oxidation h_plus_gradient->atp_synthase Proton Motive Force nitrophenol This compound (Potential Uncoupler) nitrophenol->h_plus_gradient Dissipates Gradient

Caption: A diagram showing the potential role of a nitrophenol as an uncoupler of oxidative phosphorylation.

Conclusion

While commercial this compound may lack comprehensive purity data from the supplier, researchers can employ a combination of HPLC, GC-MS, and qNMR to thoroughly assess its quality. HPLC and GC-MS are excellent for identifying and quantifying impurities, while qNMR provides a robust method for determining absolute purity. By utilizing the protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes.

References

Comparative Efficacy of 2-tert-Butyl-6-Methyl-4-Nitrophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant efficacy of phenolic compounds structurally related to 2-tert-butyl-6-methyl-4-nitrophenol. Due to a lack of direct comparative studies on a series of this compound derivatives in the current body of scientific literature, this guide presents available data on closely related analogues to provide insights into their potential activities.

The core structure, a hindered phenol, is a well-established scaffold for antioxidant activity. The presence of bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group sterically hinders the phenoxyl radical that is formed during the scavenging of free radicals, thereby increasing its stability and antioxidant capacity. The nitro group at the para position (4) is an electron-withdrawing group, which can influence the hydrogen-donating ability of the phenolic hydroxyl group and, consequently, its antioxidant potential.

Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
2,6-di-tert-butyl-4-nitrophenol (DBNP)-Data not available--
Butylated Hydroxytoluene (BHT)DPPH~29.4[1]Ascorbic Acid~28.4[2]
2,4-di-tert-butylphenolDPPHLess active than BHT[3]--
A 2,4-di-tert-butylphenol derivativeDPPHSignificant activity[3]Ascorbic AcidSimilar activity[3]

Note: The data presented is collated from different studies and experimental conditions may vary. Direct comparison should be made with caution. The antioxidant activity of 2,6-di-tert-butyl-4-nitrophenol (DBNP) itself has been noted, though quantitative comparative data is sparse in the reviewed literature.[4][5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

  • Preparation of Reagents:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

    • Reference standard: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • For the control, add 100 µL of the solvent instead of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • ABTS solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ solution: Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

    • Test compounds and reference standard: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound solution at various concentrations in a 96-well microplate.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined graphically.

Visualizing the Antioxidant Mechanism

The following diagram illustrates the general mechanism of radical scavenging by a hindered phenolic antioxidant, a process central to the efficacy of this compound derivatives.

Antioxidant_Mechanism cluster_0 Radical Scavenging by a Hindered Phenol Phenol Ar-OH (Hindered Phenol) Phenoxyl_Radical Ar-O• (Stable Phenoxyl Radical) Phenol->Phenoxyl_Radical Donates H• Radical R• (Free Radical) Neutralized_Radical R-H (Neutralized Molecule) Radical->Neutralized_Radical Accepts H•

References

A Comparative Review of Substituted Nitrophenols: From Pharmaceuticals to Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, substituted nitrophenols represent a versatile class of compounds with a wide array of applications. This guide provides a comparative analysis of their use in key sectors, supported by experimental data and detailed methodologies.

Substituted nitrophenols are aromatic compounds characterized by a phenol ring substituted with one or more nitro groups and other functional moieties. The electron-withdrawing nature of the nitro group significantly influences the chemical and biological properties of these molecules, making them valuable precursors and active ingredients in various fields. This review focuses on their applications in pharmaceuticals, agriculture, and industry, offering a comparative perspective on their performance against relevant alternatives.

Pharmaceutical Applications: The Synthesis of Paracetamol

One of the most significant applications of substituted nitrophenols in the pharmaceutical industry is the use of p-nitrophenol as a key intermediate in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[1][2] The industrial synthesis typically involves the reduction of the nitro group of p-nitrophenol to an amino group, followed by acetylation.[3][4][5]

Comparative Synthesis of Paracetamol
PrecursorKey Synthesis StepsTypical YieldPurityReference
p-Nitrophenol 1. Reduction of nitro group (e.g., using NaBH4/Pd-C or catalytic hydrogenation) 2. Acetylation of the resulting p-aminophenol (e.g., using acetic anhydride)85-99%>99%[6][7]
HydroquinoneDirect acetamidation with ammonium acetate and acetic acid~95% selectivityHigh[8]
Nitrobenzene1. Partial hydrogenation to phenylhydroxylamine 2. Bamberger rearrangement to p-aminophenol 3. Acetylation86%High[7][9]
Experimental Protocol: Synthesis of Paracetamol from p-Nitrophenol

This protocol outlines the laboratory-scale synthesis of paracetamol from p-nitrophenol.

Materials:

  • p-Nitrophenol

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C, 5%)

  • Acetic anhydride

  • Ethanol

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, separating funnel, Buchner funnel, and filtration apparatus.

Procedure:

Step 1: Reduction of p-Nitrophenol to p-Aminophenol [3][6]

  • In a round-bottom flask, dissolve p-nitrophenol in ethanol.

  • Add a catalytic amount of 5% Pd/C.

  • Cool the mixture in an ice bath and slowly add sodium borohydride.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Acidify the residue with dilute HCl and then neutralize with a base (e.g., NaHCO₃) to precipitate p-aminophenol.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Acetylation of p-Aminophenol to Paracetamol [10][11]

  • Dissolve the synthesized p-aminophenol in a suitable solvent (e.g., water or ethyl acetate).

  • Add acetic anhydride to the solution. The reaction can be catalyzed by a few drops of a base like pyridine.

  • Stir the mixture for a set period, monitoring the reaction by TLC.

  • After completion, the paracetamol product can be isolated by crystallization.

  • Wash the crystals with cold water and dry to obtain the final product.

Purity Analysis: The purity of the synthesized paracetamol can be determined by measuring its melting point (expected: 169-171 °C) and using techniques like High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Paracetamol Synthesis

G cluster_reduction Step 1: Reduction cluster_acetylation Step 2: Acetylation p_nitrophenol p-Nitrophenol reagents_reduction NaBH4 / Pd-C p_nitrophenol->reagents_reduction p_aminophenol p-Aminophenol reagents_reduction->p_aminophenol acetic_anhydride Acetic Anhydride p_aminophenol->acetic_anhydride paracetamol Paracetamol acetic_anhydride->paracetamol

Caption: Synthesis of Paracetamol from p-Nitrophenol.

Agricultural Applications: Herbicides and Fungicides

Substituted nitrophenols have a long history of use in agriculture as herbicides and fungicides, primarily due to their ability to disrupt essential cellular processes in target organisms.

Herbicidal Activity

Dinitrophenols, such as 2,4-dinitro-o-cresol (DNOC) and dinoseb (2-sec-butyl-4,6-dinitrophenol), were historically used as broad-spectrum contact herbicides.[12][13][14][15] Their primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts ATP synthesis in plant cells, leading to rapid cell death.[12][15]

Comparison of Nitrophenol Herbicides with a Modern Herbicide

HerbicideChemical ClassMode of ActionApplication Rate (g/ha)Target Weeds
DNOC DinitrophenolUncoupler of oxidative phosphorylation2500 - 5600Broadleaf weeds
Dinoseb DinitrophenolUncoupler of oxidative phosphorylationVariesBroadleaf weeds
Glyphosate Glycine derivativeEPSP synthase inhibitorVariesBroad-spectrum

It is important to note that due to their high toxicity to humans and other non-target organisms, the use of DNOC and dinoseb has been banned or severely restricted in many countries.[12][13][15]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The herbicidal and fungicidal activity of many substituted nitrophenols is attributed to their ability to act as protonophores, uncoupling oxidative phosphorylation in mitochondria.

G cluster_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix atp_synthase ATP Synthase matrix->atp_synthase ADP + Pi ims Intermembrane Space ims->atp_synthase Proton Motive Force dnp Nitrophenol (Protonophore) ims->dnp H+ Binding etc Electron Transport Chain h_pump Proton Pump etc->h_pump Electron Flow atp_synthase->matrix H+ Flow atp_synthase->matrix ATP h_pump->ims H+ Pumping dnp->matrix H+ Release (Dissipation of Gradient) G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling aniline Aniline reagents_diazo NaNO2 / HCl (0-5°C) aniline->reagents_diazo diazonium_salt Benzenediazonium Salt reagents_diazo->diazonium_salt p_nitrophenol p-Nitrophenol reagents_coupling NaOH (aq) diazonium_salt->reagents_coupling p_nitrophenol->reagents_coupling azo_dye Azo Dye reagents_coupling->azo_dye

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Tert-butyl-6-methyl-4-nitrophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-tert-butyl-6-methyl-4-nitrophenol, a substituted nitrophenol compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally similar chemicals and general best practices for hazardous waste management.

Hazard Profile of Structurally Similar Phenolic Compounds

To understand the imperative for careful disposal, it is useful to review the hazard classifications of related compounds. This data underscores the potential environmental and health risks associated with this class of chemicals.

Hazard StatementClassificationCompound Reference
Harmful if swallowedAcute Toxicity, Oral (Category 4)2,6-Di-tert-butyl-4-methylphenol[1][2]
Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1)2-Tert-Butyl-6-methylphenol[3]
Causes serious eye irritationEye Damage/Irritation (Category 2A)2-Methyl-4-nitrophenol[2]
Toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic (Category 2)2-Tert-Butyl-6-methylphenol[3]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)2-Methyl-4-nitrophenol[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental release and ensures personnel safety.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a dust respirator should be worn.[4]

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.[4][5]

    • Place the swept material into a suitable, clearly labeled, and sealable container for hazardous waste.[4][5]

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any contaminated disposable PPE should be placed in the same hazardous waste container.

    • Contaminated packaging should be handled in the same way as the substance itself.[3]

  • Liquid Solutions:

    • Do not pour solutions containing this compound down the drain.[2][3]

    • Collect liquid waste in a labeled, sealed, and appropriate hazardous waste container.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5]

  • Ensure the container is kept closed.[2]

4. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal company or your institution's environmental health and safety (EHS) office.

  • The waste may be sent to an industrial combustion plant for incineration.[3]

  • All disposal activities must be in accordance with local, regional, and national regulations.[3][5]

Accidental Release Measures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, sweep up the material and place it in a labeled container for disposal.[5] Avoid creating dust.[4]

  • Do not allow the substance to enter drains or water courses.[2][3] If it does, inform the responsible authorities.[3]

  • After the material has been collected, clean the spill site.

Below is a logical workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste: Sweep carefully, avoid dust waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in sealed container waste_type->liquid_waste Liquid contaminated_items Contaminated Items: (e.g., gloves, wipes) waste_type->contaminated_items Contaminated Material collect_waste Place in Labeled Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_items->collect_waste storage Store in Designated Well-Ventilated Area collect_waste->storage Seal Container disposal Arrange for Pickup by Approved Waste Vendor / EHS storage->disposal Follow Institutional Protocol end End: Proper Disposal (e.g., Incineration) disposal->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Tert-butyl-6-methyl-4-nitrophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 2-Tert-butyl-6-methyl-4-nitrophenol necessitates a cautious approach to its handling, guided by data on structurally similar compounds and the general chemical class of nitrophenols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing procedural steps for operational use and disposal.

Hazard Profile and Classification

Due to the lack of a dedicated SDS, the hazard profile for this compound is inferred from data on the closely related compound, 2,6-Di-tert-butyl-4-nitrophenol. The available information suggests that this compound should be handled as a hazardous substance.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the anticipated hazards include:

  • Acute Toxicity, Oral: Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

A study on 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) indicated an oral LD50 in rats to be in the range of 80 mg/kg, classifying it as toxic.[2][3]

Hazard Summary Table

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, Oral3H301Toxic if swallowed[1]
Skin Irritation2H315Causes skin irritation[1]
Eye Irritation2H319Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure3H335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to minimize exposure risk.

PPE Requirements Table

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron.To prevent skin contact which can lead to irritation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To avoid inhalation of dust or vapors which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for ensuring safety during the handling and use of this compound.

Experimental Workflow Diagram

Experimental Workflow for Handling this compound prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE weigh Weighing - Tare balance with weigh paper/boat - Carefully transfer the required amount of the solid compound - Record the weight prep->weigh dissolve Dissolution - Add the weighed solid to the appropriate solvent in a suitable vessel - Stir until fully dissolved weigh->dissolve reaction Reaction - Carry out the chemical reaction within the fume hood - Monitor the reaction as per the experimental protocol dissolve->reaction cleanup Work Area Cleanup - Decontaminate all surfaces and equipment - Dispose of contaminated materials properly reaction->cleanup waste Waste Disposal - Segregate and label all waste streams - Follow institutional guidelines for hazardous waste disposal cleanup->waste

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines Table

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed professional waste disposal service. Do not mix with other waste streams.
Contaminated Materials (e.g., gloves, weigh paper, pipette tips) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Handle as hazardous waste. Do not rinse and reuse. Puncture or crush to prevent reuse before disposal.

Incineration under controlled conditions is a recommended disposal method for nitrophenols.[4]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Measures Table

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Logical Relationship for Safe Chemical Handling

Core Principles of Safe Chemical Handling assess Assess Hazards plan Plan Procedures assess->plan respond Respond to Emergencies assess->respond protect Use PPE plan->protect plan->respond contain Contain Spills protect->contain protect->respond dispose Dispose Properly contain->dispose contain->respond dispose->respond

Caption: Interconnected principles for ensuring laboratory safety when handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.